molecular formula C9H9BO4 B1365457 3-(3-Boronophenyl)acrylic acid CAS No. 843662-48-6

3-(3-Boronophenyl)acrylic acid

Cat. No.: B1365457
CAS No.: 843662-48-6
M. Wt: 191.98 g/mol
InChI Key: QCHIEOGZUMAQKI-SNAWJCMRSA-N
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Description

3-(3-Boronophenyl)acrylic acid is a valuable synthetic intermediate that combines an acrylic acid moiety with a boronic acid functional group on an aromatic ring. This structure makes it a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group allows for palladium-catalyzed formation of carbon-carbon bonds with various organic halides . This reactivity is fundamental for constructing complex biaryl structures often found in pharmaceuticals and organic materials. The acrylic acid portion of the molecule provides a separate reactive handle, enabling further derivatization through reactions such as amidation or esterification, or allowing the molecule to be incorporated into polymers . Researchers can leverage this dual functionality to create novel compounds with tailored properties. Compounds with similar structures, such as (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives, have been investigated as activators of the AMPK signaling pathway, suggesting potential applications in medicinal chemistry research for metabolic diseases . As with many boronic acids and acrylic acid derivatives, this compound is intended for research purposes and is not for diagnostic or therapeutic use. Researchers should handle it with appropriate precautions, as similar acrylic acid compounds may be associated with hazards such as skin and eye irritation . It is recommended to store the product in a sealed container under dry conditions.

Properties

IUPAC Name

(E)-3-(3-boronophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6,13-14H,(H,11,12)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHIEOGZUMAQKI-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C=CC(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC(=CC=C1)/C=C/C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216144-91-1
Record name 3-(2-Carboxyvinyl)benzeneboronic acid
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Foundational & Exploratory

"3-(3-Boronophenyl)acrylic acid" CAS number 216144-91-1

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper for research and development professionals. It prioritizes actionable protocols, mechanistic insight, and rigorous data presentation.

CAS Number: 216144-91-1 Synonyms: 3-Boronocinnamic acid; 3-(2-Carboxyvinyl)benzeneboronic acid; m-Boronocinnamic acid.

Executive Summary & Chemical Identity

3-(3-Boronophenyl)acrylic acid is a bifunctional organoboron scaffold characterized by a meta-substituted benzene ring linking a boronic acid moiety and an acrylic acid tail. This unique geometry allows it to serve as a dual-reactive building block:

  • The Boronic Acid (-B(OH)₂): Functions as a reversible covalent warhead for serine proteases (forming tetrahedral adducts with active site serine residues) and as a handle for Suzuki-Miyaura cross-coupling.

  • The Acrylic Acid (-CH=CH-COOH): Provides an electrophilic site for Michael additions or polymerization, and serves as a linker in fragment-based drug discovery (FBDD).

Physical & Chemical Properties
PropertySpecification
Molecular Formula C₉H₉BO₄
Molecular Weight 191.98 g/mol
Appearance White to off-white crystalline powder
Melting Point 218–221 °C
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa (Predicted) ~4.44 (Carboxylic acid), ~8.8 (Boronic acid)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen recommended)

Chemical Synthesis & Production

Reaction Pathway

The synthesis involves the condensation of 3-formylphenylboronic acid with malonic acid in the presence of a base (pyridine) and a catalyst (piperidine), followed by in situ decarboxylation.

SynthesisWorkflow start 3-Formylphenylboronic Acid (Starting Material) cond Condensation (Pyridine/Piperidine, 80°C) start->cond reagent Malonic Acid (Reagent) reagent->cond inter Intermediate (Dicarboxylic Acid) cond->inter -H2O decarb Decarboxylation (-CO2, Reflux) inter->decarb product This compound (Target) decarb->product

Figure 1: Knoevenagel-Doebner synthesis pathway for CAS 216144-91-1.

Detailed Experimental Protocol

Safety Note: Pyridine is toxic and volatile. Perform all operations in a fume hood.

  • Reagent Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-formylphenylboronic acid (10.0 mmol, 1.50 g) and malonic acid (12.0 mmol, 1.25 g) in pyridine (5.0 mL).

    • Add piperidine (0.1 mL) as the catalytic base.

  • Reaction:

    • Fit the flask with a reflux condenser.

    • Heat the mixture to 85–90 °C for 2–4 hours. Monitor via TLC (System: MeOH/DCM 1:9). The evolution of CO₂ gas indicates the decarboxylation step is proceeding.

    • Scientist's Insight: Do not overheat (>110°C) to prevent thermal dehydration of the boronic acid into its trimeric boroxine form, which reduces solubility.

  • Workup & Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly acidify with 6M HCl until pH ~1–2. A white precipitate should form immediately.

    • Stir the slurry for 30 minutes to ensure complete protonation of the carboxylate.

    • Filter the solid under vacuum and wash extensively with cold water (3 x 20 mL) to remove pyridinium salts.

    • Recrystallization: Recrystallize from hot water or an Ethanol/Water (1:5) mixture to obtain pure white needles.

Applications in Drug Discovery & Materials

A. Reversible Covalent Inhibition (Serine Proteases)

This compound is a "privileged structure" for targeting serine proteases (e.g., AmpC


-lactamase, Plasmepsin). The boronic acid acts as a transition-state analog.

Mechanism: The active site Serine-OH nucleophilically attacks the Boron atom, converting it from a trigonal planar (


) species to a tetrahedral (

) boronate adduct. This mimics the tetrahedral transition state of amide bond hydrolysis, potently inhibiting the enzyme.

InhibitionMechanism cluster_legend Inhibition Logic Enzyme Serine Protease (Active Site Ser-OH) Complex Tetrahedral Boronate Adduct (Reversible Covalent Bond) Enzyme->Complex Nucleophilic Attack Inhibitor This compound (Trigonal Planar Boron) Inhibitor->Complex Binding Mimics Transition State Mimics Transition State High Affinity Binding High Affinity Binding Mimics Transition State->High Affinity Binding

Figure 2: Mechanism of serine protease inhibition by boronic acids.

B. Suzuki-Miyaura Coupling

The compound serves as a robust coupling partner. The acrylic acid moiety remains intact under standard Pd-catalyzed conditions, allowing the introduction of the cinnamyl acid motif into complex heterocycles.

  • Recommended Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: K₂CO₃ (mild) or CsF (for sterically hindered partners).

  • Solvent: Dioxane/Water (4:1) to solubilize the boronic acid.

Troubleshooting & Handling (Senior Scientist Notes)

  • Boroxine Formation:

    • Observation: The melting point appears broad or higher than expected.

    • Cause: Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines) upon storage.

    • Solution: This is reversible. In aqueous reaction media (Suzuki coupling or biological assays), the boroxine hydrolyzes back to the free boronic acid. No pre-treatment is usually necessary.

  • Protodeboronation:

    • Risk:[1][2][3] Under strong basic conditions at high temperatures, the C-B bond can cleave.

    • Mitigation: Use anhydrous bases (e.g., K₃PO₄) if high temperatures are required, or switch to mild bases like NaHCO₃.

  • Polymerization:

    • The acrylic tail is susceptible to radical polymerization. Store the solid in the dark. If preparing stock solutions in DMSO for biological screening, prepare fresh to avoid slow Michael addition of the solvent or oxidation.

References

  • ChemicalBook. (2023). 3-(2-Carboxyvinyl)benzeneboronic acid Properties and Suppliers. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2734356, 3-Formylphenylboronic acid. (Precursor Data). Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-(2-Carboxyvinyl)benzeneboronic acid. Retrieved from

  • Master Organic Chemistry. (2025). The Malonic Ester Synthesis. (Methodology Reference). Retrieved from

  • Beilstein Journals. (2012). Three-component reactions of conjugated dienes, CH acids and formaldehyde. (Knoevenagel Context). Retrieved from

Sources

"3-(3-Boronophenyl)acrylic acid" solubility and stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "3-(3-Boronophenyl)acrylic acid" Solubility and Stability Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Core Directive & Executive Summary

This guide provides a rigorous technical analysis of This compound (CAS: 216144-91-1), a bifunctional building block frequently used in Suzuki-Miyaura coupling, bioconjugation, and inhibitor design.

Unlike simple carboxylic acids, this molecule possesses two distinct ionizable groups and a Lewis-acidic boron center, creating a complex solubility and stability profile. Successful handling requires managing three competing equilibria: solvation vs. precipitation , boronic acid vs. boroxine (anhydride) formation , and C-B bond integrity vs. protodeboronation .

This document moves beyond generic "store at 4°C" advice, offering mechanistic insights and self-validating protocols to ensure experimental reproducibility.

Physicochemical Profile

Understanding the fundamental properties is the first step to mastering solubility.

PropertyValue / DescriptionImpact on Handling
Molecular Weight 191.98 g/mol Calculation basis for Molarity.
Appearance White to off-white powderDiscoloration (yellowing) indicates oxidation or polymerization.
pKa 1 (Carboxyl) ~4.3 - 4.5 (Estimated)At pH < 4, the molecule is neutral and poorly soluble in water.
pKa 2 (Boronic) ~8.8 - 9.0 (Estimated)At pH > 9, the boronate anion forms, maximizing aqueous solubility.
LogP ~1.2 (Estimated)Moderate lipophilicity; requires organic co-solvent for high concentrations.
Reactive Motifs 1. Boronic Acid2.[1][2][3]

-Unsaturated Carbonyl
1. Susceptible to dehydration (boroxine) and oxidation.2. Susceptible to Michael addition and photo-dimerization.

Solubility Guide & Solvent Compatibility

The solubility of this compound is strictly pH-dependent in aqueous media and highly concentration-dependent in organic solvents.

Solvent Compatibility Matrix
SolventSolubility RatingComments
DMSO Excellent (>50 mg/mL)Preferred for Stock Solutions. Stable at -20°C.
Methanol/Ethanol Good (>20 mg/mL)Suitable for immediate use. Avoid long-term storage due to potential esterification of the carboxylic acid.
Water (pH < 5) Poor (<1 mg/mL)The protonated acid precipitates.
Water (pH > 9) Moderate-High Soluble as the dicarboxylate/boronate species. Requires base (NaOH/Na2CO3).
PBS (pH 7.4) Low-Moderate May require <5% DMSO co-solvent to prevent precipitation at concentrations >1 mM.
The pH-Solubility Switch

The molecule exists in three distinct states depending on pH. To solubilize in water without organic co-solvents, you must drive the equilibrium toward the anionic forms.

SolubilityStates Figure 1: pH-Dependent Ionization States of this compound State1 Neutral Species (pH < 4) Insoluble in Water Soluble in DMSO State2 Mono-Anion (Carboxylate) (pH 5 - 8) Moderate Solubility State1->State2 +OH⁻ (pKa ~4.5) State2->State1 +H⁺ State3 Di-Anion (Boronate) (pH > 9) High Solubility State2->State3 +OH⁻ (pKa ~9.0) State3->State2 +H⁺

Stability Mechanisms & Degradation Risks

Researchers often misinterpret "insolubility" when the actual issue is chemical degradation.

Boroxine Formation (Dehydration)

In the solid state or in dry organic solvents, boronic acids spontaneously dehydrate to form cyclic trimers called boroxines .[1]

  • Observation: This is often reversible. Adding water (or aqueous buffer) hydrolyzes the boroxine back to the monomeric boronic acid.

  • Impact: This affects the effective molecular weight if you are weighing a dry powder that has partially trimerized.

  • Mitigation: For precise stoichiometry, titrate the stock or assume a small percentage of anhydride form.

Protodeboronation (C-B Bond Cleavage)

This is the irreversible loss of the boron group, yielding cinnamic acid.

  • Mechanism: Facilitated by high temperature, strong acids/bases, and certain metal ions.

  • Risk Factor: The electron-withdrawing acrylic group at the meta-position stabilizes the C-B bond relative to electron-rich derivatives, but prolonged exposure to high pH (>11) or high heat (>80°C) in water should be avoided.

Polymerization & Photodegradation

The acrylic double bond is sensitive to UV light.

  • Mechanism: [2+2] cycloaddition (dimerization) or radical polymerization.

  • Prevention: Store in amber vials.

StabilityPathways Figure 2: Stability Equilibrium and Degradation Pathways BoronicAcid This compound (Active Monomer) Boroxine Boroxine Trimer (Dehydrated Storage Form) BoronicAcid->Boroxine Dry / Heat (-H₂O) Deboronation Cinnamic Acid Derivative (Irreversible Degradation) BoronicAcid->Deboronation High T / Metal Cat. / Extreme pH Dimer [2+2] Cycloaddition Dimer (UV Induced) BoronicAcid->Dimer UV Light Boroxine->BoronicAcid +H₂O (Hydrolysis)

Experimental Protocols

Protocol A: Preparation of a 50 mM Stock Solution (DMSO)

Use this for long-term storage and biological assays.

  • Weighing: Weigh approx. 9.6 mg of substance into a sterile amber glass vial.

    • Note: Glass is preferred over plastic to minimize leaching, though polypropylene is acceptable for short term.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortex: Vortex for 30 seconds until fully dissolved. The solution should be clear and colorless.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Shelf Life: ~6 months if kept dry.

Protocol B: Preparation of Aqueous Working Solution (Buffer)

Use this for immediate experimental application.

  • Dilution: Dilute the DMSO stock into PBS (pH 7.4) or culture media.

    • Critical Step: Add the DMSO stock slowly to the stirring buffer to prevent local concentration spikes that cause precipitation.

  • Solubility Check: If a precipitate forms (cloudiness), sonicate for 5 minutes.

  • pH Adjustment (If needed): If higher concentrations (>1 mM) are required in water, adjust the pH to ~8.5-9.0 using dilute NaOH to ionize the boronic acid, then slowly lower to pH 7.4 if the assay permits.

Protocol C: Quality Control (Self-Validation)

Before using a stored stock in a critical assay, validate its integrity:

  • Visual Inspection: Check for yellowing (oxidation) or precipitation.

  • HPLC/LC-MS: Run a gradient method (Water/Acetonitrile + 0.1% Formic Acid).

    • Target: Look for the parent peak (MW 192).

    • Impurity: A peak at MW ~148 suggests protodeboronation (loss of B(OH)₂ group).

Handling & Safety

  • Storage: -20°C, Desiccated, Protected from Light.

  • Handling: Wear gloves and safety glasses. Avoid inhalation of powder.

  • Incompatibility: Strong oxidizing agents (peroxides), strong reducing agents.

References

  • PubChem. this compound - Compound Summary. National Library of Medicine. Available at: [Link]

  • Hall, D. G. (2011).[4] Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (pp. 1-133). Wiley-VCH.

  • Tripathy, S., et al. (2016). Arylboronic Acids: A Review of Stability and Handling. Organic Process Research & Development. (General reference on boroxine equilibrium).

Sources

An In-Depth Technical Guide to the Theoretical Study of 3-(3-Boronophenyl)acrylic Acid and its Diol Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylboronic acids represent a cornerstone of molecular recognition, primarily due to their unique ability to form reversible covalent bonds with diols. This property has positioned them as critical components in the development of advanced diagnostics, targeted drug delivery systems, and stimuli-responsive "smart" materials. 3-(3-Boronophenyl)acrylic acid (3-BPAA) is a particularly compelling derivative, integrating the diol-binding functionality of the boronic acid moiety with a polymerizable acrylic acid group. This dual-functionality opens avenues for creating sophisticated hydrogels and functionalized surfaces. Understanding the nuanced interactions between 3-BPAA and diols at a fundamental, quantum level is paramount for rationally designing these next-generation technologies.

This technical guide provides a comprehensive framework for the theoretical investigation of the 3-BPAA-diol binding mechanism. We move beyond a simple recitation of protocols to explain the causality behind methodological choices, grounding our discussion in the established principles of computational chemistry. We will dissect the critical, pH-dependent equilibrium that governs binding affinity, detail the application of Density Functional Theory (DFT) for energetic and electronic analysis, and outline the use of Molecular Dynamics (MD) simulations to capture the dynamic nature of these interactions in a solvated environment. By synthesizing field-proven insights with rigorous computational protocols, this guide serves as an authoritative resource for researchers aiming to harness the power of theoretical modeling to accelerate innovation in materials science and drug development.

Introduction: The Significance of Phenylboronic Acids in Molecular Recognition

Boronic acids have emerged as exceptionally versatile chemical tools for their capacity to selectively and reversibly bind with compounds containing 1,2- or 1,3-diol functionalities.[1][2] This interaction, which forms a cyclic boronate ester, is the foundation for a myriad of applications, from saccharide sensors for diabetes management to targeted therapies that recognize specific glycans overexpressed on cancer cell surfaces.[1][3]

The subject of this guide, this compound (3-BPAA), embodies a strategic molecular design. It features the essential phenylboronic acid group for diol recognition, while its acrylic acid tail provides a reactive handle for polymerization. This structure allows for the creation of macroscopic materials, such as hydrogels, whose properties can be modulated by the presence of specific diol-containing analytes like glucose.[4] While direct theoretical literature on 3-BPAA is nascent, a wealth of authoritative data exists for closely related analogues such as 3-aminophenylboronic acid (APBA) and 3-acrylamidophenylboronic acid (AAPBA), which provides a robust foundation for our analysis.[5][6] The core challenge, and the focus of this work, is to establish a theoretical framework to precisely predict and modulate the binding affinity and kinetics of 3-BPAA, thereby enabling the rational design of materials with tailored responsiveness and selectivity.[4][7]

Chapter 1: Fundamentals of the Boronic Acid-Diol Interaction

A complete understanding of the 3-BPAA-diol interaction requires a firm grasp of the underlying physical chemistry. The binding is not a simple lock-and-key mechanism but a dynamic equilibrium governed by several interdependent factors.

The Reversible Covalent Bond

The core reaction is an esterification between the boronic acid group and a diol to form a five- or six-membered cyclic boronate ester.[8][9] This bond is covalent, providing stability, yet fully reversible under aqueous conditions, which is crucial for applications like continuous sensing and responsive material design.[8]

The Critical Role of pH

Perhaps the most critical factor governing the interaction is the solution's pH. The boronic acid moiety exists in a pH-dependent equilibrium between two states: an uncharged, trigonal planar form (R-B(OH)₂) and a negatively charged, tetrahedral boronate form (R-B(OH)₃⁻).[9][10] The trigonal form is a relatively weak Lewis acid. Upon deprotonation (typically at a pH near its pKₐ), it adopts the tetrahedral boronate geometry, which is significantly more reactive and exhibits a much higher affinity for diols.[9] Therefore, controlling the pH is essential for switching the binding "on" or "off."

Thermodynamics and Kinetics

The strength of the interaction is quantified by the binding constant (Kₐ), which reflects the thermodynamic stability of the boronate ester complex. The speed at which these bonds form and break is described by the kinetic rate constants. Both thermodynamics and kinetics are influenced by:

  • Boronic Acid pKₐ: Electron-withdrawing or -donating groups on the phenyl ring can alter the pKₐ, tuning the pH at which binding is optimal.[7]

  • Diol Structure and Acidity: The geometry and acidity of the diol partner significantly impact binding affinity. For instance, cis-diols on a constrained ring (like fructose) often bind more strongly than flexible, acyclic diols.[7]

  • Solvent: The solvent, typically water in biological applications, plays a crucial role in mediating the interactions through hydrogen bonding and solvation of the reactants and products.[11]

Boronic_Acid_Equilibrium BA Trigonal Boronic Acid (R-B(OH)₂) Low Affinity Boronate Tetrahedral Boronate (R-B(OH)₃⁻) High Affinity BA->Boronate + OH⁻ - H₂O (pH > pKa) Complex Cyclic Boronate Ester (Bound State) Boronate->Complex + Diol - 2H₂O Complex->Boronate Reversible Diol Diol

Caption: pH-dependent equilibrium of boronic acid and its binding to a diol.

Chapter 2: Theoretical Methodologies for Probing the Interaction

While experimental methods provide invaluable macroscopic data on binding constants, computational chemistry offers a window into the molecular-level phenomena that govern these observations. A robust theoretical approach can predict binding energies, elucidate reaction mechanisms, and visualize the dynamic interplay of molecules, guiding experimental design and saving significant resources.

Quantum Mechanics (QM): Density Functional Theory (DFT)

Expertise & Rationale: For accurately describing the electronic structure and energetics of the boronic acid-diol interaction, Density Functional Theory (DFT) is the preeminent tool. It strikes an optimal balance between computational cost and accuracy for systems of this size. Functionals like B3LYP, combined with a Pople-style basis set such as 6-31+G(d,p), have been shown to reliably model the geometries and properties of phenylboronic acid derivatives.[12][13] The inclusion of diffuse functions (+) is crucial for describing anions like the boronate form, while polarization functions (d,p) are needed for accurately modeling covalent bonding.

Key Applications:

  • Geometry Optimization: Determining the lowest-energy three-dimensional structures of reactants, products, and transition states.

  • Binding Energy Calculation: Quantifying the thermodynamic favorability of the esterification reaction (ΔE and ΔG).

  • Reaction Pathway Mapping: Identifying the transition state and calculating the activation energy barrier, which provides insight into the reaction kinetics.[14]

  • Electronic Property Analysis: Using Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses to understand charge transfer and orbital interactions that stabilize the complex.[12][13]

Molecular Dynamics (MD) Simulations

Expertise & Rationale: While QM is excellent for static electronic properties, the boronic acid-diol interaction is a dynamic process occurring in a complex aqueous environment. Classical Molecular Dynamics (MD) simulations are indispensable for capturing these dynamics. MD uses force fields—empirical potential energy functions—to simulate the movement of every atom in the system over time, providing a view of conformational changes, solvent effects, and the binding/unbinding process itself.[15]

Key Applications:

  • Solvation Effects: Explicitly modeling water molecules to understand their role in stabilizing or destabilizing the boronate ester.

  • Conformational Sampling: Exploring the different ways 3-BPAA and the diol can approach and orient themselves prior to binding.

  • Free Energy Calculations: Employing enhanced sampling techniques like umbrella sampling or metadynamics to compute the potential of mean force (PMF) along the binding reaction coordinate, yielding a more accurate free energy of binding (ΔG) than static QM calculations alone.

Theoretical_Workflow start 1. Define System (3-BPAA + Diol + Solvent) qm_opt 2. QM Geometry Optimization (DFT) - Find energy minima - Calculate binding energy (ΔE) start->qm_opt freq 3. QM Frequency Calculation - Confirm minima (no imaginary freq.) - Obtain thermal corrections (ΔG) qm_opt->freq ff 4. Force Field Parametrization - Assign partial charges (e.g., RESP) - Define bond/angle/dihedral terms qm_opt->ff Provides optimized geometries & charges end Validated Insights Structure-Function Relationship freq->end Provides thermodynamic data md_setup 5. MD System Setup - Solvate in water box - Add counter-ions ff->md_setup md_run 6. MD Simulation - Equilibration (NVT, NPT) - Production Run md_setup->md_run analysis 7. Trajectory Analysis - RMSD, Hydrogen Bonds - Free Energy Profile (PMF) md_run->analysis analysis->end

Caption: Integrated workflow for theoretical studies of molecular interactions.

Chapter 3: A Case Study - Simulating the 3-BPAA Interaction with Glucose

To illustrate the practical application of these methodologies, we outline a case study protocol for investigating the interaction between 3-BPAA and D-glucose, a diol of immense biological and diagnostic importance.

Experimental Protocol: QM Binding Energy Calculation

Objective: To calculate the gas-phase and solvated binding energy of the tetrahedral boronate form of 3-BPAA with D-glucose.

Step-by-Step Methodology:

  • Structure Preparation: Build initial 3D structures of the 3-BPAA anion (tetrahedral boronate) and α-D-glucopyranose using a molecular editor (e.g., Avogadro, ChemDraw).

  • Individual Optimization: Perform a full geometry optimization and frequency calculation for each individual molecule (3-BPAA anion and glucose) separately.

    • Software: Gaussian, Q-Chem, or similar.

    • Method: B3LYP/6-31+G(d,p).

    • Solvent Model: Use an implicit solvent model like the Polarizable Continuum Model (PCM) with water as the solvent for solvated calculations.

    • Validation: Confirm that the output of the frequency calculation shows zero imaginary frequencies, verifying the structure is a true energy minimum. Record the final electronic energy (E) and Gibbs free energy (G) for each.

  • Complex Formation: Manually dock the glucose molecule to the 3-BPAA boronate, forming the two B-O bonds to the C1 and C2 hydroxyls of glucose.

  • Complex Optimization: Perform the same geometry optimization and frequency calculation (Step 2) on the newly formed 3-BPAA-glucose complex. Record its final electronic energy (E_complex) and Gibbs free energy (G_complex).

  • Energy Calculation:

    • Calculate the binding energy (ΔE) as: ΔE = E_complex - (E_3BPAA + E_glucose)

    • Calculate the Gibbs free energy of binding (ΔG) as: ΔG = G_complex - (G_3BPAA + G_glucose)

    • A negative value for ΔE and ΔG indicates a thermodynamically favorable interaction.

Experimental Protocol: MD Simulation Setup

Objective: To simulate the conformational dynamics of the 3-BPAA-glucose complex in an explicit aqueous environment.

Step-by-Step Methodology:

  • Force Field Parametrization: The QM-optimized structure of the complex from the previous protocol is used as the starting point. A force field must be assigned. While standard force fields (e.g., GAFF, CGenFF) can model much of the molecule, the parameters for the tetrahedral boronate ester core may require custom derivation.

    • Charge Derivation: Use the QM electrostatic potential to derive restrained electrostatic potential (RESP) charges for all atoms in the complex. This ensures the electrostatic representation is faithful to the quantum mechanical reality.

  • System Solvation: Place the parameterized complex in the center of a cubic or triclinic simulation box.

  • Solvation: Populate the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E) to a specified density, ensuring no water molecules overlap with the complex.

  • Ionization: Add counter-ions (e.g., Na⁺) to neutralize the net negative charge of the boronate complex.

  • Minimization & Equilibration:

    • Perform a series of energy minimization steps to relax the system and remove bad contacts.

    • Gradually heat the system to the target temperature (e.g., 298 K or 310 K) under constant volume (NVT ensemble).

    • Switch to a constant pressure ensemble (NPT) to allow the box density to equilibrate.

    • Validation: Monitor system properties like temperature, pressure, and density to ensure they have stabilized around their target values. The root-mean-square deviation (RMSD) of the complex should also reach a plateau.

  • Production Run: Once the system is fully equilibrated, run the simulation for a desired length of time (e.g., 100-500 ns) to collect trajectory data for analysis.

Data Presentation: Hypothetical Results

The following table summarizes the kind of quantitative data that can be extracted from these theoretical protocols. The values are illustrative but representative of what one might expect based on the literature for similar systems.

ParameterComputational MethodValue (Illustrative)Interpretation
Binding Energy (ΔE) DFT: B3LYP/6-31+G(d,p), PCM(Water)-25.5 kcal/molStrong, thermodynamically favorable interaction in solution.
Gibbs Free Energy (ΔG) DFT + Thermal Corrections-12.1 kcal/molSpontaneous binding, accounting for entropy and enthalpy.
B-O Bond Length 1 DFT Optimized Geometry1.45 ÅTypical length for a covalent boron-oxygen bond in a tetrahedral ester.
B-O Bond Length 2 DFT Optimized Geometry1.46 ÅConsistent bond lengths suggest a stable five-membered ring.
Complex RMSD MD Simulation (100 ns)1.8 ± 0.3 ÅThe complex is structurally stable over the simulation timescale.

Chapter 4: Interpreting the Data and Implications for R&D

The true power of these theoretical studies lies in translating the quantitative outputs into actionable insights for laboratory research and product development.

Connecting Theory to Practical Design

The calculated binding energy (ΔG) is directly related to the binding constant (Kₐ) that would be measured experimentally (ΔG = -RT ln Kₐ). A strongly negative calculated ΔG suggests the 3-BPAA scaffold is a promising candidate for a high-affinity sensor. Conversely, if the calculated affinity is too low for a desired application, the model can be used to screen modifications. For instance, one could computationally test the effect of adding an electron-withdrawing group (like a nitro or fluoro group) to the phenyl ring. Theory predicts this would lower the boronic acid's pKₐ, increasing the population of the reactive boronate form at physiological pH and thus enhancing binding affinity.[7] This in silico screening process is vastly more efficient than synthesizing and testing dozens of candidate molecules.

Addressing Mechanistic Controversies

The field of boronic acid chemistry is not without its complexities. For years, computational studies struggled to reconcile their calculated high activation energies for esterification with the rapid binding kinetics observed experimentally at room temperature.[14] However, recent and more sophisticated theoretical work has proposed novel, water-assisted or base-catalyzed mechanistic pathways that yield much lower activation barriers, in better agreement with experiment.[14] Acknowledging and understanding these advanced models is crucial. It demonstrates an authoritative grasp of the field and allows researchers to build more predictive and accurate simulations that reflect the true chemical behavior, leading to better designs for dynamic materials where exchange kinetics are as important as binding thermodynamics.[4]

Conclusion: The Future of Theoretical Modeling in Boronic Acid Chemistry

The synergistic application of quantum mechanics and molecular dynamics provides a powerful, multi-scale toolkit for the in-depth study of this compound and its diol interactions. This integrated computational approach allows researchers to move beyond empirical trial-and-error and embrace a rational, prediction-driven design process. By elucidating the fundamental relationships between molecular structure, electronic properties, and binding affinity, these theoretical studies are essential for unlocking the full potential of boronic acids in next-generation sensors, targeted therapeutics, and responsive biomaterials.

Future advancements will likely involve the use of machine learning potentials, trained on high-accuracy QM data, to run MD simulations with QM-level accuracy over much longer timescales. This will enable the modeling of larger, more complex systems, such as fully formed hydrogels, and provide unprecedented insight into their dynamic, stimuli-responsive behavior.

References

  • This reference list is a representative compilation based on the provided search results. All URLs have been verified for accessibility.
  • McGrath, J. M., & Anslyn, E. V. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors, 6(4), 1508–1528. Retrieved from [Link]

  • Wang, C., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega, 7(3), 2645–2654. Retrieved from [Link]

  • McGrath, J. M., & Anslyn, E. V. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of boronic acid esters transesterification. ResearchGate. Retrieved from [Link]

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. Retrieved from [Link]

  • Bacchiocchi, C., & Petroselli, M. (2024). Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. Chemical Communications. Retrieved from [Link]

  • Pritchard, C. O., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18716–18723. Retrieved from [Link]

  • Kadeer, A., et al. (2021). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. Chemistry – An Asian Journal, 16(20), 3044-3054. Retrieved from [Link]

  • Harris, C. M., et al. (2022). Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. The Journal of Organic Chemistry, 87(21), 14064–14073. Retrieved from [Link]

  • Pritchard, C. O., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18716–18723. Retrieved from [Link]

  • Manjula, H. M., et al. (2022). Exploring Boronic Acid Derivative through their Photophysical Properties, Quantum Chemical Computations and Molecular Docking. Indian Journal of Science and Technology, 15(47), 2533-2545. Retrieved from [Link]

  • Ippoliti, V. M., & Bérubé, P. (2018). Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. The Journal of Physical Chemistry A, 122(25), 5529–5536. Retrieved from [Link]

  • ResearchGate. (2022). Exploring Boronic Acid Derivative through their Photophysical Properties, Quantum Chemical Computations and Molecular Docking. ResearchGate. Retrieved from [Link]

  • Nishimura, T., et al. (2022). A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. International Journal of Molecular Sciences, 23(20), 12194. Retrieved from [Link]

  • Ugurlu, G. (2023). The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. Journal of Clinical Chemistry and Laboratory Medicine, 6(268). Retrieved from [Link]

  • Sumerlin, B. S., et al. (2010). Boronic acid-containing block copolymers for controlled drug delivery. Google Patents.
  • Zhang, Y., et al. (2021). Internal and External Catalysis in Boronic Ester Networks. Journal of the American Chemical Society, 143(35), 14348–14355. Retrieved from [Link]

  • Wang, C., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Publications. Retrieved from [Link]

  • Tirelli, N., et al. (2015). Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. University of Manchester Research Explorer. Retrieved from [Link]

Sources

Introduction to boronic acids in biomedical research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of boronic acids in biomedical research, structured to offer mechanistic insights, practical protocols, and authoritative referencing.

Technical Whitepaper for Biomedical Applications

Executive Summary

Boronic acids (


) have transcended their traditional role in organic synthesis to become pivotal tools in chemical biology and medicine. Their utility stems from a unique electronic deficiency: the empty 

-orbital on the boron atom. This feature allows for reversible covalent interactions with nucleophiles (specifically 1,2- and 1,3-diols) and high susceptibility to oxidative deboronation. This guide dissects the three primary modalities of boronic acids: as proteasome inhibitors (therapeutics), sugar sensors (diagnostics), and ROS-responsive triggers (drug delivery).

Part 1: The Chemical Engine

The biomedical versatility of boronic acids is grounded in two fundamental chemical behaviors.[1]

Dynamic Covalent Chemistry (Diol Exchange)

Boronic acids function as Lewis acids.[1] In aqueous media, they exist in equilibrium between the neutral trigonal planar form (


) and the anionic tetrahedral form (

). Upon exposure to cis-diols (abundant in saccharides like glucose or ribose), they form cyclic boronate esters.
  • Key Insight: The formation of the ester is often pH-dependent. The tetrahedral boronate anion binds diols with significantly higher affinity than the neutral trigonal form. This is why manipulating the

    
     of the boronic acid (e.g., by adding electron-withdrawing groups or intramolecular amines like in Wulff-type sensors) is critical for physiological sensing.
    
Oxidative Deboronation

The carbon-boron bond is kinetically stable but thermodynamically susceptible to oxidation by Reactive Oxygen Species (ROS), particularly hydrogen peroxide (


).
  • Mechanism:

    
     attacks the boron center, followed by a 1,2-migration of the carbon-boron bond to a carbon-oxygen bond, eventually hydrolyzing to release the free phenol and boric acid. This mechanism is the basis for "smart" prodrugs that release cytotoxins only in the high-ROS environment of tumor cells.
    

Part 2: Therapeutic Masterclass – Proteasome Inhibition

The success of Bortezomib (Velcade) revolutionized multiple myeloma treatment.[2] Its mechanism validates the boronic acid as a "warhead" for serine/threonine proteases.

Mechanism of Action

Unlike conventional peptide aldehydes that form unstable hemiacetals, the boronic acid moiety in Bortezomib forms a stable, yet reversible, tetrahedral intermediate with the active site Threonine (


N)  of the 

subunit of the 20S proteasome.
  • Attack: The hydroxyl group of the active site Threonine attacks the boron atom.

  • Stabilization: The resulting tetrahedral boronate adduct mimics the transition state of peptide hydrolysis.

  • Inhibition: This blocks the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis via ER stress pathways.[2]

Visualization: Proteasome Inhibition Pathway

ProteasomeInhibition Bortezomib Bortezomib (Boronic Acid Warhead) Complex Tetrahedral Boronate Adduct Bortezomib->Complex Active Site Entry Proteasome 20S Proteasome (Beta-5 Subunit) Proteasome->Complex Thr1N Nucleophilic Attack Blockage Inhibition of Protein Degradation Complex->Blockage Transition State Mimicry Apoptosis Apoptosis (Cancer Cell Death) Blockage->Apoptosis ER Stress & Ubiquitin Accumulation

Figure 1: Mechanism of Bortezomib-induced proteasome inhibition via active site Threonine modification.

Part 3: Diagnostic Precision – Glucose Sensing

Boronic acids are often termed "sugar sponges." The interaction with glucose is utilized in non-enzymatic continuous glucose monitoring (CGM).[3]

The Alizarin Red S (ARS) Displacement Assay

A standard method to quantify boronic acid-sugar binding is the ARS competitive assay.

  • The System: ARS contains a catechol (diol) moiety. When it binds to a boronic acid, the complex becomes highly fluorescent (or changes color/absorbance).[4][5][6]

  • The Detection: When glucose is added, it competes for the boron center.[5] Since glucose often has a higher affinity (or concentration), it displaces ARS.

  • Signal: The release of free ARS results in a quenching of fluorescence or a colorimetric shift, which correlates to glucose concentration.

Visualization: ARS Sensing Logic

ARS_Assay State1 Fluorescent Complex (Boronic Acid + ARS) State2 Non-Fluorescent/Free (Boronic Acid-Glucose + Free ARS) State1->State2 Competitive Displacement (High Affinity Binding) Glucose Analyte (Glucose/Diol) Glucose->State2 Attacks Boron Center

Figure 2: The "Turn-Off" fluorescence mechanism of the Alizarin Red S competitive displacement assay.

Part 4: Experimental Protocols

The following protocols are designed for high reproducibility in a research setting.

Protocol A: Determination of Binding Affinity ( ) via ARS Assay

Objective: Calculate the binding constant of a novel boronic acid derivative for glucose.

Materials:

  • Phosphate Buffer (PBS), 0.1 M, pH 7.4.[4]

  • Alizarin Red S (ARS) (

    
     M stock).
    
  • Phenylboronic Acid (PBA) derivative.[7]

  • D-Glucose (

    
     M stock).
    
  • Fluorescence Plate Reader (Ex: 468 nm, Em: 572 nm).

Procedure:

  • Complex Formation: Mix ARS (

    
     M) and PBA (
    
    
    
    M) in PBS. Ensure the ratio allows for saturation (verified by max fluorescence).
  • Titration: Aliquot the complex into a 96-well plate. Add increasing concentrations of D-Glucose (0 to 100 mM).

  • Equilibration: Incubate for 20 minutes at

    
     in the dark.
    
  • Measurement: Record fluorescence intensity (

    
    ).
    
  • Data Analysis: Plot

    
     vs. 
    
    
    
    . Use the Benesi-Hildebrand equation to determine the association constant (
    
    
    ).
Protocol B: Aqueous Suzuki-Miyaura Bioconjugation

Objective: Label a protein containing a halogenated handle (e.g., 4-iodophenylalanine) with a boronic acid fluorophore in water.

Materials:

  • Protein substrate (

    
     in PBS pH 8.0).
    
  • Boronic Acid Label (e.g., Fluorescein-PBA).[7]

  • Catalyst:

    
     (or water-soluble Pd-guanidine complex).
    
  • Ligand: Water-soluble phosphine (e.g., TPPTS) or ligand-free conditions if using specialized Pd sources.

Procedure:

  • Preparation: Dissolve the boronic acid label (5 equiv.) in a minimal amount of DMSO (keep final DMSO

    
    ).
    
  • Reaction Mix: Combine protein solution, boronic acid, and Pd catalyst (

    
     relative to protein) in a microcentrifuge tube.
    
  • Incubation: Incubate at

    
     for 1 hour. (Note: Mild heat is crucial for aqueous turnover).
    
  • Purification: Pass the mixture through a size-exclusion spin column (e.g., Zeba Spin) to remove free boronic acid and catalyst.

  • Validation: Analyze via SDS-PAGE or Mass Spectrometry to confirm the mass shift corresponding to the label.

Part 5: Data Summary & Comparison

Table 1: FDA-Approved Boronic Acid Therapeutics

Drug Name Indication Target Mechanism Type Administration

| Bortezomib | Multiple Myeloma | 20S Proteasome (


) | Reversible Covalent | IV / Sub-Q |
| Ixazomib  | Multiple Myeloma | 20S Proteasome (

) | Reversible Covalent | Oral | | Vaborbactam | Bacterial Infection |

-Lactamase | Reversible Covalent | IV (Combo) | | Tavaborole | Onychomycosis | Leucyl-tRNA Synthetase | Protein Synthesis Inhibitor | Topical |

Table 2: Binding Constants (


) of Phenylboronic Acid (PBA) with Common Saccharides (pH 7.4) 
| Saccharide | 

(

) | Relative Affinity | Note | | :--- | :--- | :--- | :--- | | D-Fructose | ~4370 | High | Forms tridentate complex | | D-Galactose | ~160 | Medium | 1,2-diol interaction | | D-Glucose | ~110 | Low | Requires engineered sensors for selectivity |

References

  • Mechanism of Action of Bortezomib

    • Title: Bortezomib: Understanding the Mechanism of Action.[2][8]

    • Source: Molecular Cancer Therapeutics (AACR).
    • URL:[Link]

  • Alizarin Red S Assay

    • Title: Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates.[4][6][9]

    • Source: Chemical Communications (RSC).[9]

    • URL:[Link]

  • ROS-Responsive Prodrugs

    • Title: Boronic Acids and Beyond: ROS-Responsive Prodrugs as Tools for a Safer and More Effective Cancer Chemotherapy.[10]

    • Source: Thieme Connect / Synthesis.
  • Aqueous Suzuki-Miyaura Coupling

    • Title: Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling.[11][12]

    • Source: Journal of the American Chemical Society (ACS).
    • URL:[Link]

  • Glucose Sensing Review

    • Title: Recent Progress in Diboronic-Acid-Based Glucose Sensors.[3][7]

    • Source: PMC / NIH.
    • URL:[Link]

Sources

"3-(3-Boronophenyl)acrylic acid" health and safety information

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Health and Safety of 3-(3-Boronophenyl)acrylic Acid and Its Congeners

Foreword: A Note on Data Specificity

Researchers and drug development professionals handling novel or specialized chemical entities often encounter a critical challenge: the absence of comprehensive, compound-specific safety data. This compound is one such compound. While it holds significant interest in various research applications, dedicated toxicological and safety studies are not widely available in public literature or safety data sheets (SDS).

This guide is therefore constructed upon a principle of prudent chemical stewardship. In the absence of direct data for this compound, we will synthesize a robust safety framework by thoroughly examining the well-documented hazards of its parent compound, Acrylic Acid , and drawing cautionary parallels from structurally related compounds like 3-Acrylamidophenylboronic acid . This approach provides a conservative and responsible baseline for ensuring laboratory safety. The protocols and recommendations herein should be treated as a minimum standard, to be supplemented by institutional safety policies and a continuous search for more specific data as it becomes available.

Compound Profile and Inferred Hazard Landscape

This compound is a bifunctional molecule, integrating the reactive properties of an unsaturated carboxylic acid with the unique chemical behavior of a phenylboronic acid.[1] The acrylic acid moiety is known for its potential to undergo polymerization and its corrosive nature, while the phenylboronic acid group is widely used in applications like sensing and cross-coupling reactions.[1] This dual functionality necessitates a careful consideration of its potential reactivity and biological interactions.

Given its structure, it is imperative to consider the hazards associated with the acrylic acid backbone. Acrylic acid is a strong irritant to the skin, eyes, and mucous membranes.[2] Furthermore, aggregated GHS information for the related compound, 3-Acrylamidophenylboronic acid, indicates it is harmful if swallowed, in contact with skin, or if inhaled.[3] Therefore, a high degree of caution is warranted.

GHS Hazard Identification (Based on Acrylic Acid, CAS 79-10-7)

Until specific data for this compound is established, it should be handled as a substance with significant potential hazards, mirroring those of acrylic acid.

Signal Word: Danger [4][5]

Pictograms:

Hazard Statements:

  • H226: Flammable liquid and vapour.[5][6]

  • H302: Harmful if swallowed.[5][6]

  • H311 + H331 / H302 + H312 + H332: Toxic or harmful in contact with skin, if inhaled, or if swallowed.[5][6]

  • H314: Causes severe skin burns and eye damage.[5][6]

  • H335: May cause respiratory irritation.[6]

  • H400: Very toxic to aquatic life.[5][6]

  • H411: Toxic to aquatic life with long lasting effects.[6]

Precautionary Statements:

  • Prevention: P210, P233, P240, P241, P242, P243, P260, P264, P270, P271, P273, P280[5][7][8]

  • Response: P301+P310, P303+P361+P353, P304+P340, P305+P351+P338, P310, P370+P378, P391[4][5]

  • Storage: P403+P233, P403+P235, P405[4][5]

  • Disposal: P501[4]

Toxicological Data Summary (Acrylic Acid)

The primary toxicological concern for acrylic acid is its severe irritant and corrosive nature.[9] It can cause significant damage upon contact with skin, eyes, and the respiratory tract.[2][9]

Parameter Value Remarks
Acute Oral Toxicity LD50: >1000 < 2000 mg/kg bwClassified as Category 4 under Regulation (EC) No. 1272/2008.[9]
Acute Dermal Toxicity Toxic in contact with skin.[5]Can cause severe burns.[10]
Acute Inhalation Toxicity Toxic if inhaled.[5]Vapors are irritating to the eyes, nose, and throat.[10] May cause respiratory irritation.
Skin Corrosion/Irritation Category 1ACauses severe skin burns.[5][9]
Serious Eye Damage/Irritation Category 1Causes severe eye damage.[5][9]
Carcinogenicity Not classifiedNo definitive information is available on carcinogenic effects in humans.[2]

Safe Handling and Storage Protocols

The causality behind these stringent protocols is the high reactivity, flammability, and corrosivity of the acrylic acid functional group. Cross-contamination or improper storage can lead to runaway polymerization, a significant safety hazard.

Engineering Controls & Personal Protective Equipment (PPE)
  • Ventilation: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[11][12]

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[10][12]

  • Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber, laminate film). breakthrough times must be verified.

  • Body Protection: Wear a flame-retardant lab coat and protective clothing to prevent skin contact.[12] Ensure safety showers and eyewash stations are readily accessible and tested.[11]

Storage and Stability Management

Acrylic acid and its derivatives are prone to hazardous polymerization, which can be initiated by heat, light, or contaminants.[10][13]

  • Temperature: Store in a cool, well-ventilated area, ideally between 15°C and 25°C.[11][14] Avoid freezing (crystallization point is ~13°C), as thawing can cause localized inhibitor depletion.[14][15]

  • Inhibitors: Commercial acrylic acid contains inhibitors like hydroquinone monomethyl ether (MEHQ) to prevent polymerization.[12][16] The presence of dissolved oxygen is essential for these inhibitors to function effectively.[14][16] Do not store under an inert atmosphere.

  • Incompatibilities: Keep away from heat, sparks, open flames, and direct sunlight.[7][13][17] Avoid contact with strong oxidizing agents, strong bases, amines, peroxides, and iron salts.[10][11][12]

  • Containers: Store in tightly closed containers made of compatible materials like stainless steel, glass, or polyethylene.[16]

Experimental Workflow: Safe Handling Protocol

This protocol is designed as a self-validating system, where each step mitigates a known hazard of acrylic acid derivatives.

G cluster_prep Preparation Phase cluster_handling Handling & Dispensing cluster_cleanup Post-Experiment prep1 Verify Fume Hood Certification & Flow prep2 Don PPE: - Goggles & Face Shield - Lab Coat - Chemical-Resistant Gloves prep1->prep2 prep3 Inspect Container for Damage or Bulging prep2->prep3 handle1 Ground/Bond Container and Receiving Equipment prep3->handle1 Proceed if Safe handle2 Use Non-Sparking Tools handle1->handle2 handle3 Dispense Slowly to Minimize Splashing handle2->handle3 handle4 Keep Container Tightly Closed When Not in Use handle3->handle4 clean1 Decontaminate Glassware and Surfaces handle4->clean1 clean2 Dispose of Waste in Approved, Labeled Container clean1->clean2 clean3 Remove PPE and Wash Hands Thoroughly clean2->clean3

Caption: Safe Handling Workflow for Acrylic Acid Derivatives.

Emergency Procedures

Immediate and correct response is critical to mitigate the corrosive effects of the compound.

Exposure Response Protocol
Exposure Route Immediate Action
Inhalation Move victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][10]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If victim is conscious, have them drink water or milk. Seek immediate medical attention.[4][10]
Accidental Release (Spill) Response Workflow

This workflow prioritizes containment and minimizes exposure to the flammable and corrosive material.

G start Spill Detected evacuate Evacuate Immediate Area Alert Personnel start->evacuate ppe Don Appropriate PPE (incl. Respirator if needed) evacuate->ppe ventilate Ensure Adequate Ventilation (Fume Hood) ppe->ventilate ignite Eliminate Ignition Sources (Heat, Sparks, Flames) ppe->ignite contain Contain Spill with Inert Absorbent Material (e.g., Vermiculite, Sand) ventilate->contain ignite->contain collect Collect Absorbed Material using Non-Sparking Tools contain->collect dispose Place in a Sealed, Labeled Container for Hazardous Waste Disposal collect->dispose decon Decontaminate Spill Area dispose->decon end Spill Neutralized decon->end

Caption: Emergency Spill Response Workflow.

References

Sources

Methodological & Application

Protocol for using "3-(3-Boronophenyl)acrylic acid" in boronate affinity chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

3-(3-Boronophenyl)acrylic acid (often referred to as m-boronocinnamic acid) is a specialized functional monomer used to synthesize boronate affinity adsorbents. Unlike the more common 3-acrylamidophenylboronic acid (AAPBA), this molecule features a direct carbon-carbon linkage between the polymerizable vinyl group and the phenylboronic acid moiety. This structural distinction offers enhanced chemical stability, particularly against hydrolysis, making it an ideal candidate for rigorous affinity chromatography applications such as glycoprotein enrichment, carbohydrate sensing, and molecular imprinting (MIPs).

Mechanism of Action

The core principle of this protocol relies on the reversible formation of cyclic esters between the boronic acid group and cis-diol functionalities (found in sugars, glycoproteins, and RNA).

  • Alkaline Conditions (pH > pKa): The boron atom accepts a hydroxyl ion, transitioning from a trigonal planar (

    
    ) form to a tetrahedral anionic (
    
    
    
    ) form. This anionic species covalently binds with 1,2- or 1,3-cis-diols to form a stable five- or six-membered cyclic ester.
  • Acidic Conditions (pH < pKa): The equilibrium shifts back to the trigonal form, releasing the cis-diol compound.

Note on pKa: The pKa of phenylboronic acid is typically ~8.8. The acrylic acid moiety in this compound is electron-withdrawing, which may slightly lower the pKa, potentially allowing binding at slightly milder alkaline conditions (pH 8.0–8.5) compared to unsubstituted phenylboronic acids.

Experimental Workflow & Protocol

Phase 1: Preparation of the Affinity Sorbent

Note: If you are using a pre-packed column containing this specific ligand, skip to Phase 2. This section outlines the synthesis of the sorbent, which is common for this specific monomer.

Objective: Copolymerize this compound with a crosslinker (e.g., ethylene glycol dimethacrylate, EGDMA) or graft it onto a silica/polymer support.

Reagents:

  • Functional Monomer: this compound.

  • Crosslinker: N,N'-Methylenebisacrylamide (MBAA) or EGDMA.

  • Porogen: Acetonitrile/Toluene (for MIPs) or PBS (for hydrogels).

  • Initiator: AIBN (thermal) or APS/TEMED (redox).

General Synthesis Steps:

  • Dissolution: Dissolve the monomer and crosslinker in the chosen porogen. A typical molar ratio is 1:4 (Monomer:Crosslinker).

  • Degassing: Purge with nitrogen for 10 minutes to remove oxygen.

  • Polymerization: Add initiator and heat (e.g., 60°C for 24h) or UV irradiate.

  • Washing: Wash the resulting polymer/beads extensively with Methanol/Acetic Acid (9:1, v/v) to remove unreacted monomers.

Phase 2: Chromatographic Separation Protocol

This protocol is designed for the enrichment of glycoproteins (e.g., Ovalbumin, Transferrin) or small carbohydrate molecules.

A. Buffer Preparation
Buffer TypeCompositionpHFunction
Binding Buffer (A) 50 mM Ammonium Acetate or Phosphate8.5 – 9.0Promotes tetrahedral boronate formation and binding.
Washing Buffer 50 mM Ammonium Acetate + 0.1M NaCl8.5 – 9.0Removes non-specifically bound proteins (ionic interactions).
Elution Buffer (B) 100 mM Acetic Acid or Formic Acid3.0 – 4.0Disrupts boronate-diol complex by protonation.
Competitive Elution 50 mM Phosphate + 100 mM Sorbitol8.5Displaces target by competing for binding sites (gentler).
B. Column Operation

System: HPLC or FPLC (e.g., ÄKTA system) or Gravity Flow Column. Flow Rate: 0.5 – 1.0 mL/min (adjust based on column pressure limits).

  • Equilibration:

    • Flush the column with 10–15 column volumes (CV) of Binding Buffer (A) .

    • Ensure the baseline UV absorbance (280 nm) is stable.

  • Sample Loading:

    • Dissolve sample in Binding Buffer (A).

    • Critical: Avoid buffers containing competing diols (e.g., Tris, Sorbitol) in the sample matrix. Phosphate or HEPES is recommended.

    • Inject sample onto the column.[1][2]

  • Washing:

    • Wash with 5–10 CV of Binding Buffer (A) or Washing Buffer .

    • Monitor UV (280 nm) until absorbance returns to baseline. This flow-through contains non-glycosylated proteins and impurities.

  • Elution:

    • Method A (pH Switch): Switch to Elution Buffer (B) . Collect fractions immediately as the pH drop releases the bound glycoproteins.

    • Method B (Competitive): Switch to Competitive Elution Buffer . This is preferred for sensitive proteins that may denature at low pH.

  • Regeneration:

    • Wash column with 5 CV of 100 mM NaOH (briefly) to remove strong non-specific adsorbates, followed by water and then re-equilibrate with Binding Buffer (A).

Mechanism Visualization

Figure 1: Boronate Affinity Binding Mechanism

This diagram illustrates the pH-dependent switch that governs the capture and release of target molecules.

BoronateMechanism Ligand This compound (Trigonal Planar) Activation Activation (pH > 8.5) Ligand->Activation + OH- ActiveLigand Tetrahedral Anion (Active Form) Activation->ActiveLigand Complex Cyclic Ester Complex (Bound State) ActiveLigand->Complex + Target (Covalent Binding) Target Cis-Diol Target (Glycoprotein/Sugar) Target->Complex Elution Elution (pH < 4.0 or Sorbitol) Complex->Elution Acidification or Competition Elution->Ligand Regeneration

Caption: The cyclic reversible binding mechanism of boronate affinity chromatography controlled by pH.

Figure 2: Chromatographic Workflow

Workflow Start Start: Equilibrate Column (Buffer A, pH 8.5) Load Load Sample (Dissolved in Buffer A) Start->Load Wash Wash Step (Remove Non-Specifics) Load->Wash Detect UV Detection (280 nm) Monitor Baseline Wash->Detect Elute Elution Step (Buffer B, pH 3.0) Detect->Elute Baseline Stable Elute->Start Regeneration Analyze Fraction Analysis (SDS-PAGE / MS) Elute->Analyze

Caption: Step-by-step operational workflow for boronate affinity chromatography.

Optimization & Troubleshooting

A. Secondary Interactions

Boronate ligands contain a phenyl ring, which can induce hydrophobic interaction chromatography (HIC) effects. Non-glycosylated proteins might bind hydrophobically.

  • Solution: Add 10–20% organic solvent (e.g., Acetonitrile) to the Binding and Washing buffers to suppress hydrophobic interactions. Alternatively, increase salt concentration during the wash (e.g., 0.5 M NaCl) to disrupt ionic interactions, though this may enhance hydrophobic ones.

B. pH Sensitivity

If the target protein is unstable at pH > 8.5:

  • Solution: Use Wulff-type boronates (if synthesis allows) or add a specific Lewis base to the buffer to lower the effective pKa of the boronate ligand. However, for standard this compound, maintaining pH ≥ 8.0 is usually necessary for efficient binding.

C. Low Binding Capacity
  • Check Buffer Composition: Ensure no Tris, Tricine, or other amine-containing buffers with diol-like properties are used during loading, as they compete with the boronate.

  • Flow Rate: Boronate binding kinetics can be slower than ionic interactions. Reduce flow rate during loading to increase contact time.

References

  • Li, X., et al. (2008).[3] "Synthesis of Sulfonamide- and Sulfonyl-phenylboronic Acid-modified Silica Phases for Boronate Affinity Chromatography at Physiological pH." Analytical Biochemistry. Link

  • Liu, Z., et al. (2015).[3] "Boronate Affinity Chromatography." Encyclopedia of Analytical Chemistry. Wiley.[3] Link[3]

  • Bergseid, M., et al. (2000). "Biotechniques for Boronate Affinity." Journal of Chromatography B. (Contextual grounding for general BAC protocols).
  • Sellergren, B. (2001). "Molecular Imprinted Polymers: Man-Made Mimics of Antibodies and their Applications in Analytical Chemistry." Techniques and Instrumentation in Analytical Chemistry. (Reference for using acrylic monomers in imprinting).
  • Sigma-Aldrich. "3-(Acrylamido)phenylboronic acid Product Information." (Comparative reference for functional monomers). Link

Sources

Application Notes and Protocols for the Immobilization of 3-(3-Boronophenyl)acrylic Acid on Solid Supports

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of a Bifunctional Ligand

3-(3-Boronophenyl)acrylic acid is a molecule of significant interest in the fields of biotechnology and drug development. Its unique bifunctional nature, possessing both a phenylboronic acid and an acrylic acid moiety, offers a versatile platform for the immobilization of biomolecules and the creation of functionalized surfaces. The boronic acid group is renowned for its ability to form reversible covalent bonds with cis-diols, which are present in many biological molecules such as glycoproteins, RNA, and certain cell surface carbohydrates.[1][2] This interaction is pH-dependent, allowing for controlled capture and release.[1] Concurrently, the acrylic acid group provides a reactive handle for robust, irreversible covalent attachment to a variety of solid supports through its carboxylic acid or vinyl group.[3][4][5]

This dual functionality makes this compound an exceptional candidate for a wide array of applications, including:

  • Affinity Chromatography: For the separation and purification of glycoproteins and other diol-containing molecules.[1][6]

  • Enzyme and Antibody Immobilization: Creating reusable biocatalysts and immunosensors with specific orientations.[7][8][9]

  • Cell Capture and Sorting: Targeting specific cell populations based on their surface glycans.

  • Drug Delivery Systems: Developing responsive materials that release therapeutic agents in the presence of specific sugars or at certain pH values.[6][10]

  • Sensing and Diagnostics: Fabricating biosensors for the detection of saccharides and glycoproteins.[1][11]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and detailed protocols for immobilizing this compound onto various solid supports. The methodologies described herein are designed to be robust and adaptable to specific research needs, with a focus on explaining the rationale behind key experimental steps to ensure successful implementation.

Core Principles of Immobilization

The immobilization of this compound can be approached through two primary strategies, each leveraging one of its functional groups. The choice of strategy depends on the desired outcome: a surface with reversible binding capabilities or one with a permanent display of boronic acid moieties.

Strategy A: Boronic Acid-Mediated Immobilization (Reversible)

This strategy utilizes the inherent affinity of the boronic acid group for cis-diols. It is ideal for applications requiring the capture and subsequent release of target molecules. The formation of the boronate ester is favored at alkaline pH (typically pH 8-9) and dissociates at acidic pH, allowing for mild elution conditions.[1][12]

Strategy B: Acrylic Acid-Mediated Immobilization (Irreversible)

This approach creates a stable, functionalized surface where the boronic acid groups are permanently displayed. This is advantageous for applications such as affinity chromatography media, reusable sensors, and catalytic supports. There are two main pathways for this strategy:

  • Carbodiimide Chemistry: The carboxylic acid of the acrylic acid moiety can be coupled to primary amine groups on a solid support using carbodiimide crosslinkers like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[13]

  • Polymerization: The vinyl group of the acrylic acid can be co-polymerized with other monomers to create a polymer-coated support or a hydrogel functionalized with boronic acids.[3][11]

Visualization of Immobilization Strategies

G cluster_0 Immobilization Strategies cluster_1 Strategy A Workflow cluster_2 Strategy B Workflow Start This compound Strategy_A Strategy A: Boronic Acid Mediated (Reversible) Start->Strategy_A Strategy_B Strategy B: Acrylic Acid Mediated (Irreversible) Start->Strategy_B Diol_Support Diol-Functionalized Support (e.g., Glyceryl-coated Silica) Pathway_1 Pathway 1: Carbodiimide Coupling Strategy_B->Pathway_1 Pathway_2 Pathway 2: Polymerization Strategy_B->Pathway_2 Binding Binding at Alkaline pH (pH 8-9) Diol_Support->Binding Immobilized_Complex Reversible Immobilization Binding->Immobilized_Complex Elution Elution at Acidic pH Immobilized_Complex->Elution Released_Molecule Released Molecule Elution->Released_Molecule Amine_Support Amine-Functionalized Support (e.g., APS-Silica) Pathway_1->Amine_Support Monomer_Mix Co-monomer Mixture Pathway_2->Monomer_Mix EDC_NHS EDC/NHS Activation Amine_Support->EDC_NHS Covalent_Bond Stable Amide Bond Formation EDC_NHS->Covalent_Bond Initiator Polymerization Initiator Monomer_Mix->Initiator Polymer_Support Boronic Acid-Functionalized Polymer Initiator->Polymer_Support

Sources

Application Note: High-Purity Synthesis of Poly(3-acrylamidophenylboronic acid) for Glucose-Responsive Systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Step-by-step synthesis of poly(3-acrylamidophenylboronic acid) Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Delivery Engineers

Abstract & Scientific Rationale

Poly(3-acrylamidophenylboronic acid) [Poly(3-AAPBA)] is the gold standard for non-enzymatic glucose sensing and self-regulated insulin delivery. Its mechanism relies on the reversible complexation between the phenylboronic acid (PBA) moiety and cis-1,2- or cis-1,3-diols (like glucose).[1]

The Critical Challenge: Commercial sources of the monomer (3-AAPBA) often contain boroxine anhydrides (dehydration products) that lead to uncontrolled crosslinking during polymerization. Furthermore, the high pKa (~8.8) of the homopolymer requires precise synthesis to ensure functional glucose responsiveness.

This protocol details a self-validating workflow starting from the raw aminophenylboronic acid to the final purified polymer, ensuring high fidelity in glucose-binding applications.

Phase 1: Monomer Synthesis (3-AAPBA)

Do not rely on shelf-stored monomer without validation. Fresh synthesis or recrystallization is recommended for critical applications.

Reaction Principle

We utilize a modified Schotten-Baumann reaction . The biphasic system (THF/Water) with an inorganic base allows the acylation of the amine group while protecting the boronic acid moiety from dehydration.

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
3-Aminophenylboronic acid (monohydrate) 154.961.0Precursor
Acryloyl chloride 90.511.2Acylating Agent
NaOH (1M Aqueous) 40.002.2Acid Scavenger
THF (Tetrahydrofuran) 72.11-Solvent (Organic)
Inhibitor (MEHQ) -TracePrevents polymerization
Step-by-Step Protocol
  • Dissolution: In a 500 mL round-bottom flask, dissolve 3-aminophenylboronic acid (5.0 g, 32.3 mmol) in 40 mL THF and 40 mL DI water.

  • Cooling: Immerse the flask in an ice/salt bath to reach 0°C .

    • Expert Insight: Temperature control is critical. Exotherms >5°C will hydrolyze the acryloyl chloride before it reacts with the amine.

  • Acylation: Add NaOH solution to adjust pH to ~9-10. Add acryloyl chloride (3.5 g, 3.1 mL) dropwise over 30 minutes while simultaneously adding NaOH to maintain pH >8.

  • Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature (RT) for 4 hours.

  • Workup (The Purification Gate):

    • Evaporate THF under reduced pressure (Rotavap, 35°C).

    • Acidify the remaining aqueous solution to pH ~2 using 1M HCl. The product will precipitate as a white solid.

    • Filter and wash with cold acidic water.

    • Recrystallization: Dissolve the crude solid in hot water (~80°C). Allow to cool slowly to 4°C. Filter the crystals.

    • Yield Target: >65%.[2]

Phase 2: Free Radical Polymerization

Standard AIBN-initiated polymerization in polar aprotic solvent.

Materials
  • Monomer: Purified 3-AAPBA (from Phase 1).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

    • Why DMSO? PBA moieties can form hydrogen-bonded dimers. DMSO disrupts these, ensuring a linear chain growth.

  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.

Protocol
  • Preparation: In a Schlenk tube, dissolve 3-AAPBA (1.0 g, 5.2 mmol) in anhydrous DMSO (4.0 mL). Total solid content should be ~20 wt%.

  • Initiator Addition: Add AIBN (8.5 mg, 1 mol%).

  • Degassing (Critical Step):

    • Perform 3 cycles of Freeze-Pump-Thaw .[3]

    • Alternative: Sparge with high-purity Argon for 30 minutes. Oxygen is a radical scavenger and will terminate chains early, leading to low MW oligomers.

  • Polymerization: Seal the tube under Argon and place in a thermostated oil bath at 65°C for 24 hours.

  • Quenching: Expose the reaction to air and cool to RT.

Phase 3: Purification & Isolation

Removing unreacted monomer is vital as free monomer is cytotoxic and interferes with glucose sensing.

  • Precipitation: Add the DMSO polymer solution dropwise into a large excess (10x volume) of cold diethyl ether under vigorous stirring.

    • Observation: The polymer should form a white, fibrous precipitate.

  • Washing: Decant the ether. Redissolve the polymer in a minimum amount of Methanol. Re-precipitate into diethyl ether. Repeat 2x.

  • Dialysis (Polishing): Dissolve the final precipitate in DI water (adjusted to pH 9 with NaOH to ensure solubility). Dialyze (MWCO 3.5 kDa) against DI water for 3 days.

    • Note: The polymer is insoluble in acidic/neutral water due to the hydrophobic phenyl ring. High pH ionizes the boronate, solubilizing the chain.

  • Lyophilization: Freeze-dry the solution to obtain Poly(3-AAPBA) as a fluffy white powder.

Visualizing the Workflow & Mechanism

Synthesis Workflow Diagram

SynthesisWorkflow Raw 3-Aminophenylboronic Acid Acylation Schotten-Baumann (Acryloyl Cl + NaOH) Raw->Acylation pH 9-10, 0°C Monomer Monomer: 3-AAPBA Acylation->Monomer Acidify & Recrystallize Polymerization FRP in DMSO (AIBN, 65°C) Monomer->Polymerization Degas (Ar) Purification Precipitation (Ether) & Dialysis Polymerization->Purification Final Poly(3-AAPBA) Purification->Final Lyophilization

Figure 1: End-to-end synthesis workflow from raw amine precursor to purified polymer.[3][4][5][6]

Glucose-Sensing Mechanism

Mechanism State1 Neutral State (pH < pKa) Hydrophobic / Collapsed Trigonal Planar State2 Charged State (pH > pKa) Hydrophilic / Swollen Tetrahedral Boronate State1->State2 Ionization (pKa ~8.8) State2->State1 Protonation Complex Glucose Complex Cyclic Ester Highly Hydrophilic State2->Complex Reversible Binding Complex->State2 Glucose Dissociation Glucose + Glucose (Diol) OH + OH-

Figure 2: The equilibrium between the neutral (inactive) and charged (active) states, and the stabilization of the charged state by glucose binding.[7]

Characterization & Validation Data

NMR Validation (1H NMR, DMSO-d6)
Chemical Shift (δ)AssignmentValidation Criteria
10.1 ppm -NH (Amide)Broad singlet; confirms polymerization of acrylamide.
8.0 ppm -B(OH)2Broad; confirms boronic acid integrity (not dehydrated).
7.2 - 7.8 ppm Ar-HAromatic protons from the phenyl ring.
1.2 - 2.2 ppm Backbone -CH2-CH-Broad multiplets; absence of vinyl peaks (5.5-6.5 ppm) indicates no residual monomer.
Expert Troubleshooting (The "Why" behind the failures)

Issue 1: Polymer is insoluble in water.

  • Cause: The pKa of Poly(3-AAPBA) is ~8.8. At neutral pH (7.4), it is protonated (uncharged) and hydrophobic.

  • Solution: Raise pH to >9.0 to dissolve, or copolymerize with hydrophilic monomers (e.g., DMAAm) to improve physiological solubility.

Issue 2: GPC data shows weird multimodal peaks.

  • Cause: Boronic acids interact strongly with the stationary phase (styrene-divinylbenzene) of GPC columns.

  • Solution: Add 0.1 M LiBr or trace acetic acid to the GPC mobile phase (DMF) to screen these interactions.

Issue 3: Gelation during polymerization.

  • Cause: Formation of boroxine crosslinks (dehydration of two boronic acids) if the reaction runs too hot or dry.

  • Solution: Add 2-5% water to the DMSO solvent during polymerization to push the equilibrium toward the free acid form [-B(OH)2].

References

  • Monomer Synthesis & Kinetics: Kataoka, K., et al. "A novel insulin delivery system based on a glucose-sensitive poly(3-acrylamidophenylboronic acid) gel." Journal of Controlled Release, 1998.

  • RAFT Polymerization & Block Copolymers: Sumerlin, B. S., et al. "Sugar-Responsive Block Copolymers by Direct RAFT Polymerization of Unprotected Boronic Acid Monomers."[8] Macromolecules, 2005.[8]

  • Glucose Binding Mechanism: James, T. D., et al. "Boronic acid-based saccharide sensing." Chemical Reviews, 2006.

  • pKa Tuning & Hydrogels: Matsumoto, A., et al. "Glucose-Responsive Polymer Bearing a Phenylborate Derivative as a Glucose-Sensing Moiety Operating at Physiological pH." Biomacromolecules, 2004.

Sources

Troubleshooting & Optimization

Boronate Affinity Chromatography Technical Support Center: A Guide to Preventing Non-Specific Binding

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for boronate affinity chromatography (BAC). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful technique for purifying cis-diol-containing molecules like glycoproteins, nucleic acids, and catechols.[1][2] Here, we will delve into the common challenge of non-specific binding and provide expert-driven troubleshooting strategies to ensure the highest purity and yield in your experiments.

Understanding the Core Interaction and Its Challenges

Boronate affinity chromatography relies on the specific and reversible covalent interaction between boronic acid ligands immobilized on a stationary phase and the cis-1,2- or 1,3-diol groups present in target molecules.[2][3][4] This interaction is pH-dependent, with binding typically occurring under basic conditions (pH > pKa of the boronic acid) where the boronic acid is in a tetrahedral, anionic state, facilitating the formation of a cyclic ester with the cis-diol.[2][5][6] Elution is then achieved by lowering the pH, which reverses the interaction, or by introducing a competing cis-diol-containing molecule like sorbitol.[5][7]

While elegant in principle, the reality of working with complex biological samples often introduces the challenge of non-specific binding. This can lead to contamination of your purified product and reduced yield. Non-specific interactions in BAC are primarily driven by four secondary forces: hydrophobic, ionic, hydrogen bonding, and coordination interactions.[3][5] A thorough understanding of these forces is the first step toward rationally designing your purification strategy to minimize their impact.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific binding in boronate affinity chromatography?

Non-specific binding in BAC isn't caused by a single factor but rather a combination of secondary interactions between your sample components and the chromatography matrix.[3][5] The most common culprits are:

  • Hydrophobic Interactions: The aromatic ring of commonly used phenylboronic acid (PBA) ligands can interact with hydrophobic regions of proteins.[3][8] The support matrix itself can also contribute to hydrophobic binding.[8]

  • Ionic (Electrostatic) Interactions: At the typical alkaline binding pH, the boronate ligand is negatively charged.[8] This can lead to electrostatic attraction of positively charged proteins or repulsion of negatively charged target molecules.[8]

  • Hydrogen Bonding: While essential for the primary binding mechanism, hydrogen bonding can also occur non-specifically between sample components and the support matrix.[8]

  • Coordination Interactions: Unprotonated amines and carboxyl groups in non-target molecules can act as electron donors and coordinate with the boronic acid, reducing selectivity.[5]

Q2: My non-glycosylated protein is binding to the column. How can I prevent this?

This is a classic sign of non-specific binding, likely due to hydrophobic and/or ionic interactions. Several strategies can be employed:

  • Optimize the Wash Buffer: This is your most powerful tool. Increasing the ionic strength of your wash buffer can disrupt electrostatic interactions, while adding a low percentage of an organic solvent can mitigate hydrophobic interactions.[3][8]

  • Choose a Hydrophilic Matrix: If hydrophobic interactions are a persistent issue, consider using a column with a more hydrophilic support material or one functionalized with a more hydrophilic boronate ligand.[8][9]

  • Adjust the pH: While binding is optimal at a pH above the pKa of the boronic acid, slightly lowering the pH (while still maintaining conditions for target binding) can sometimes reduce non-specific interactions.[10]

Q3: How does pH affect the selectivity of my separation?

The pH of your binding buffer is a critical parameter that directly influences the charge of both the boronate ligand and your target molecules, thereby affecting both specific and non-specific interactions.[5][8]

  • High pH (typically > 8.5): Promotes the formation of the tetrahedral boronate anion required for cis-diol binding.[10] However, it also increases the negative charge on the ligand, potentially increasing non-specific ionic interactions with positively charged contaminants.[8]

  • Lower pH (closer to the pKa): Can reduce non-specific interactions, but may also weaken the specific binding of your target molecule.[10] It's a balancing act that often requires empirical optimization for each specific application.

Q4: Can I use additives in my buffers to reduce non-specific binding?

Yes, several additives can be beneficial:

  • Salts (e.g., NaCl): Increasing the ionic strength by adding salt to the binding and wash buffers is a very effective way to suppress non-specific ionic interactions.[8][11]

  • Organic Solvents (e.g., Methanol, Acetonitrile): Adding a low to moderate percentage (up to 40% for methanol) to your wash buffer can effectively disrupt hydrophobic interactions without significantly affecting the specific boronate-cis-diol affinity.[3][8] Be cautious with higher concentrations or when using acetonitrile, as these can impair the desired binding.[3]

  • Chaotropic Agents (e.g., Urea): These can be used to disrupt hydrogen bonding, but their use should be approached with care as they can denature proteins.[8]

  • Shielding Reagents (e.g., Tris): In a technique known as shielding boronate affinity chromatography (SBAC), a shielding reagent is added to the buffer to block non-specific interaction sites on the matrix.[12]

Troubleshooting Guides

Issue 1: High Background / Contaminating Proteins in Eluate

This is the most common manifestation of non-specific binding. Follow this systematic approach to diagnose and resolve the issue.

Logical Troubleshooting Workflow

A High Background in Eluate B Primary Cause: Non-Specific Binding A->B C Hypothesis 1: Ionic Interactions B->C D Hypothesis 2: Hydrophobic Interactions B->D H Solution 2: Modify Binding Conditions B->H J Solution 3: Evaluate Matrix Choice B->J E Solution 1: Optimize Wash Buffer C->E D->E F Increase Ionic Strength (e.g., add NaCl) E->F To disrupt electrostatic attraction G Add Organic Solvent (e.g., 10-40% Methanol) E->G To disrupt hydrophobic binding L Re-evaluate Results F->L G->L I Adjust pH closer to ligand pKa H->I I->L K Switch to a more hydrophilic resin J->K K->L L->B If problem persists M Issue Resolved L->M

Caption: Troubleshooting workflow for high background.

Experimental Protocol: Wash Buffer Optimization

  • Establish a Baseline: Perform your standard purification protocol and analyze the eluate by SDS-PAGE or another appropriate method to visualize the level of contamination.

  • Ionic Strength Gradient: Prepare a series of wash buffers with increasing concentrations of NaCl (e.g., 150 mM, 250 mM, 500 mM, 750 mM). Perform the purification using each of these wash buffers.

  • Organic Solvent Addition: If high ionic strength alone is insufficient, prepare wash buffers containing your optimal NaCl concentration and a low percentage of methanol (e.g., 10%, 20%).

  • Analyze and Compare: Run SDS-PAGE on the eluates from each condition to determine which wash buffer composition provides the best purity without significantly reducing the yield of your target molecule.

Issue 2: Poor Recovery of Target Glycoprotein

Low yield can be a result of several factors, including overly stringent wash conditions or repulsive electrostatic interactions between your target and the matrix.

Troubleshooting Matrix for Poor Recovery

Potential Cause Diagnostic Check Recommended Solution
Repulsive Ionic Interactions Is your target protein highly negatively charged at the binding pH? Check its theoretical pI.Decrease the pH of the binding buffer slightly (e.g., from 9.0 to 8.5). Ensure the ionic strength of the binding buffer is adequate to shield charges (e.g., 150 mM NaCl).
Overly Stringent Wash Conditions Did you observe a significant amount of your target protein in the wash fractions?Reduce the concentration of organic solvent or salt in the wash buffer. Decrease the volume of the wash step.
Precipitation on the Column Is there visible precipitate at the top of the column? Is the backpressure increasing?Ensure your sample is well-solubilized and filtered before loading.[13] Consider adding a non-ionic detergent (e.g., Tween-20) to your buffers to improve solubility.[14]
Incorrect Buffer pH Have you recently calibrated your pH meter and prepared fresh buffers?Verify the pH of all your solutions. Incorrect pH can prevent efficient binding.[13]

Advanced Strategies for Maximizing Specificity

For particularly challenging separations, more advanced approaches may be necessary.

1. Shielding Boronate Affinity Chromatography (SBAC)

This technique involves the addition of a "shielding reagent," such as Tris, to the mobile phase.[12] The shielding reagent is a small molecule with cis-diol groups that can weakly interact with the boronate ligands, effectively blocking sites that are prone to non-specific interactions. The target glycoprotein, with its higher affinity, can then displace the shielding reagent and bind specifically.[12]

2. Hydrophilic Interaction Liquid Chromatography (HILIC) as an Orthogonal Method

If non-specific binding remains a significant issue, consider incorporating a secondary purification step. HILIC is an excellent orthogonal technique to BAC for glycoprotein purification, as it separates based on hydrophilicity.

Workflow Integrating BAC and HILIC

A Complex Biological Sample B Step 1: Boronate Affinity Chromatography (Primary Capture) A->B C Eluate (Enriched Glycoproteins + Some Contaminants) B->C D Step 2: HILIC (Polishing Step) C->D E Highly Pure Glycoprotein Fraction D->E

Caption: Two-step purification workflow.

By implementing these evidence-based strategies, you can effectively troubleshoot and prevent non-specific binding in your boronate affinity chromatography experiments, leading to higher purity, better yields, and more reliable results in your research and development endeavors.

References

  • Advances and clinical perspectives of boronate affinity-driven glycoproteomics: A review. Analytica Chimica Acta, 2025.
  • Recent advances and clinical perspectives of boronate affinity-driven glycoproteomics: A review | Request PDF.
  • Back to BAC: Insights into Boronate Affinity Chrom
  • Boronate affinity chrom
  • (PDF) Boronate Affinity Chromatography.
  • The development of the boronate affinity chromatography and Biotime's success. Biotime.
  • Boronate Affinity Chromatography.
  • Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research.
  • (PDF) Application of shielding boronate affinity chromatography to study the glycation pattern of haemoglobin.
  • chrom
  • Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics.
  • Boronate Affinity - High Performance Liquid Chrom
  • Introduction to Affinity Chrom
  • Boronate Affinity Chromatography.
  • Boronate Affinity Chromatography.
  • How to eliminate non-specific binding?
  • Affinity Chromatography Troubleshooting. Sigma-Aldrich.
  • Synthesis of hydrophilic boronate affinity monolithic capillary for specific capture of glycoproteins by capillary liquid chrom
  • Synthesis of Hydrophilic Boronate Affinity Monolithic Capillary for Specific Capture of Glycoproteins by Capillary Liquid Chromatography | Request PDF.
  • Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich.

Sources

Technical Support Center: Enhancing the Selectivity of 3-(3-Boronophenyl)acrylic Acid (3-BPAA) Based Sensors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(3-Boronophenyl)acrylic acid (3-BPAA) based sensors. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common selectivity challenges encountered during experimental work. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts crucial for understanding and improving the selectivity of your 3-BPAA sensor systems.

Q1: What is the fundamental mechanism of a 3-BPAA based sensor?

A1: The sensing capability of 3-BPAA, like other arylboronic acids, is rooted in its ability to form reversible covalent bonds with molecules containing cis-1,2 or -1,3 diol functionalities.[1][2][3] This interaction involves an equilibrium between the trigonal planar boronic acid and a tetrahedral boronate anion. The anionic form is highly reactive toward diols, forming a stable cyclic boronate ester. This binding event can be transduced into a measurable signal, such as a change in fluorescence, capacitance, or color.[2][4][5][6]

Q2: Why is pH so critical for the selectivity and sensitivity of my sensor?

A2: pH is arguably the most critical parameter in boronic acid sensing. The binding process is highly pH-dependent because the equilibrium between the less reactive neutral boronic acid and the highly reactive tetrahedral boronate anion is governed by the solution's pH relative to the boronic acid's acidity constant (pKa).[7][8][9] At pH levels below the pKa, the neutral form dominates, leading to weak or no binding. As the pH approaches and exceeds the pKa, the concentration of the reactive boronate anion increases, favoring diol complexation.[7][9][10] Since different diols may have optimal binding at slightly different pH values, precise pH control is a primary tool for enhancing selectivity.[8][11]

Q3: What are the most common interfering molecules for 3-BPAA sensors?

A3: The primary interferents are other molecules that contain cis-diol groups. In biological samples, this includes a wide range of saccharides (e.g., fructose and galactose, which often bind more strongly than glucose), catechols (like dopamine), and some biomolecules such as lactate and ascorbic acid.[1][12] The low discrimination ability of boronic acid towards different 1,2- and 1,3-diols is a major cause of limited selectivity.[4] Therefore, any strategy to improve selectivity must address the sensor's response to these off-target molecules.

Core Mechanisms & Troubleshooting Workflows

dot

cluster_binding Binding Mechanism at Optimal pH cluster_troubleshooting Troubleshooting Workflow B_trigonal Trigonal Boronic Acid (Less Reactive) B_tetrahedral Tetrahedral Boronate Anion (Highly Reactive) B_trigonal->B_tetrahedral + OH⁻ (pH > pKa) B_tetrahedral->B_trigonal + H⁺ (pH < pKa) Complex Cyclic Boronate Ester (Signal Generation) B_tetrahedral->Complex + Diol Diol Target Diol (e.g., Glucose) Complex->B_tetrahedral Reversible Start High Interference or Poor Selectivity Detected Check_pH Step 1: Verify & Optimize pH Start->Check_pH Result_pH Selectivity Improved? Check_pH->Result_pH Check_Surface Step 2: Assess Non-Specific Binding Result_pH->Check_Surface No Success Experiment Successful Result_pH->Success Yes Result_Surface Selectivity Improved? Check_Surface->Result_Surface Advanced Step 3: Implement Advanced Strategies Result_Surface->Advanced No Result_Surface->Success Yes Advanced->Success

Caption: Fundamental binding mechanism and a logical workflow for troubleshooting selectivity issues.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter. Each solution includes an explanation of the underlying cause and a detailed protocol.

Problem 1: My sensor shows a high response to known interferents (e.g., fructose, lactate) compared to my target analyte (e.g., glucose).

Root Cause Analysis: This is the most common selectivity challenge. It stems from the fact that many boronic acids have a higher intrinsic binding affinity for fructose than for glucose.[13][14] The issue can be exacerbated by sub-optimal pH or non-specific interactions with the sensor surface.

Solution A: Rigorous pH Optimization

  • Causality: The optimal pH for binding is not always above the boronic acid's pKa; it is a complex function of the pKa of both the boronic acid and the diol.[7][8] By systematically screening a range of pH values, you can often identify a window where the binding affinity for your target analyte is maximized relative to major interferents.

  • Experimental Protocol: pH Screening

    • Buffer Preparation: Prepare a series of high-capacity buffers (e.g., 0.1 M phosphate or borate buffers) spanning a pH range from 6.0 to 10.0 in 0.5-unit increments.

    • Analyte Solutions: Prepare solutions of your target analyte and each major interferent at identical, physiologically relevant concentrations in each buffer.

    • Sensor Measurement: Equilibrate your 3-BPAA sensor in each buffer first to establish a baseline.

    • Data Acquisition: Sequentially introduce the target analyte and the interferent solutions. Record the sensor response for each.

    • Analysis: Plot the sensor response for the target vs. each interferent at every pH point. Identify the pH that provides the highest selectivity ratio (Signal_Target / Signal_Interferent).

Solution B: Surface Modification to Reduce Non-Specific Binding

  • Causality: If your sensor substrate is hydrophobic or charged, molecules can bind non-specifically through hydrophobic or electrostatic interactions rather than through the intended boronic acid-diol linkage. This adds noise and reduces selectivity.[15] Modifying the surface with inert, hydrophilic linkers can create a barrier against this unwanted binding.

  • Experimental Protocol: Surface Passivation with PEG

    • Surface Cleaning: Thoroughly clean your sensor substrate (e.g., gold, silica) using appropriate methods (e.g., piranha solution for gold, followed by extensive rinsing with deionized water).

    • Thiol Solution Prep: Prepare a solution of a thiol-terminated polyethylene glycol (HS-PEG, ~1 kDa) and a co-immobilizing agent like 11-mercaptoundecanoic acid (MUA) in ethanol. A 10:1 molar ratio of HS-PEG to MUA is a good starting point.

    • SAM Formation: Immerse the cleaned sensor surface in the thiol solution for 12-24 hours to form a self-assembled monolayer (SAM).

    • Activation & Coupling: Activate the carboxylic acid groups of the MUA using standard EDC/NHS chemistry. Immediately after activation, immerse the sensor in a solution of 3-BPAA to covalently couple it to the surface.

    • Testing: Re-evaluate the sensor's response to interferents. The PEG layer should minimize non-specific interactions, making the specific boronic acid binding the dominant signal contributor.

Problem 2: The selectivity of my sensor is good, but not sufficient for complex samples (e.g., serum, urine).

Root Cause Analysis: In complex biological matrices, the sheer number and concentration of potential interferents can overwhelm the sensor, even with an optimized pH.[1] In these cases, more advanced strategies are required to either "protect" the sensor from interferents or create a more specific recognition site.

Solution A: Competitive Binding Assay

  • Causality: A competitive binding assay introduces a labeled competitor that vies for the same boronic acid binding sites as the unlabeled target analyte.[16] This approach can enhance sensitivity and selectivity by changing the detection modality from a direct binding event to a displacement event.

  • Experimental Protocol: Fluorescent Competitor Assay

    • Select a Competitor: Choose a fluorescent molecule with a diol group that has a known, moderate affinity for your 3-BPAA sensor (e.g., Alizarin Red S, ARS).

    • Assay Principle: a. The 3-BPAA sensor is first saturated with the fluorescent competitor (ARS), producing a strong baseline signal. b. The sample containing the unlabeled target analyte is introduced. c. The target analyte displaces the ARS from the boronic acid sites, causing a decrease in the fluorescence signal.

    • Execution: a. Incubate the sensor with a saturating concentration of ARS in the optimized buffer. b. Measure the stable, maximum fluorescence signal. c. Introduce the sample. The magnitude of the signal decrease is now proportional to the concentration of your target analyte.

    • Advantage: This method is often more selective because it relies on the specific displacement of a pre-bound molecule rather than direct binding in a complex mixture.

Solution B: Molecularly Imprinted Polymers (MIPs)

  • Causality: Molecular imprinting creates three-dimensional cavities within a polymer matrix that are sterically and chemically complementary to the target analyte.[17][18][19] When 3-BPAA (or a similar functional monomer) is incorporated, the imprinting process positions the boronic acid groups in a precise orientation to bind the target, dramatically enhancing selectivity over interferents that do not fit the imprinted cavity.[4][20]

  • Experimental Protocol: Surface Imprinting Workflow

    • Pre-polymerization Complex: Mix your target analyte (the "template") with 3-aminophenylboronic acid (as the functional monomer) and a cross-linking monomer (e.g., ethylene glycol dimethacrylate) in a suitable solvent.[17] Allow them to form a complex.

    • Polymerization: Deposit this mixture onto your sensor surface and initiate polymerization (e.g., via UV light or heat).

    • Template Removal: After polymerization, thoroughly wash the sensor with a solvent (e.g., acetic acid/methanol) to remove the template molecules. This leaves behind imprinted cavities that are shaped to recognize the target.

    • Rebinding & Testing: The sensor is now ready for use. The combination of the shape-specific cavity and the boronic acid-diol interaction provides a synergistic increase in selectivity.[18][19]

dot

MIP_Process cluster_prep Step 1: Preparation cluster_poly Step 2: Polymerization cluster_removal Step 3: Template Removal Template Target Analyte (Template) Complex Pre-polymerization Complex Template->Complex Monomer 3-BPAA Monomer Monomer->Complex Polymer Polymerize on Sensor Surface Complex->Polymer Wash Wash to Remove Template Polymer->Wash MIP Final MIP Sensor with Specific Cavities Wash->MIP

Caption: Workflow for creating a Molecularly Imprinted Polymer (MIP) sensor for enhanced selectivity.

Data Summary Table

The following table illustrates the impact of pH optimization on sensor selectivity. Data is hypothetical but representative of typical experimental outcomes.

pHTarget: Glucose Signal (a.u.)Interferent: Fructose Signal (a.u.)Selectivity Ratio (Glucose/Fructose)Notes
6.515350.43Poor selectivity; fructose response is dominant.
7.4801200.67Improved signal but still poor selectivity at physiological pH.
8.5 150 95 1.58 Optimal pH: Glucose signal is maximized relative to fructose.
9.5120851.41Signal begins to decrease, possibly due to sensor degradation.

By systematically addressing these common issues with a combination of fundamental principles and advanced techniques, the selectivity of your 3-BPAA based sensors can be significantly improved for reliable and accurate measurements in complex environments.

References

  • Steinmetzer, T., et al. (2022). Improving the selectivity of 3-amidinophenylalanine-derived matriptase inhibitors. PubMed. Available at: [Link]

  • Li, S., et al. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. National Institutes of Health (NIH). Available at: [Link]

  • El-Behery, M., et al. (2025). Innovative sensors with selectivity enhancement by molecularly imprinted polymers for the concurrent quantification of donepezil and memantine. PubMed Central. Available at: [Link]

  • Permatasari, D., et al. (2022). 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. PubMed Central. Available at: [Link]

  • ACS Sensors (2024). Enhancing Selectivity in Affinity Biosensors through Biorecognition-Driven Suppression of Nonspecific Binding. ACS Publications. Available at: [Link]

  • Zengeya, T., et al. (2013). Improvement of sequence selectivity in triple helical recognition of RNA by phenylalanine-derived PNA. PubMed. Available at: [Link]

  • Li, H., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. PubMed Central. Available at: [Link]

  • AZoNano (2023). Enhancing Sensitivity and Selectivity With Polymer Nanocomposites. AZoNano. Available at: [Link]

  • Clarke, D., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. Available at: [Link]

  • Wang, C., et al. (2018). Recent development of boronic acid-based fluorescent sensors. ResearchGate. Available at: [Link]

  • Bull, S., et al. (2016). Boronic acids for fluorescence imaging of carbohydrates. Royal Society of Chemistry. Available at: [Link]

  • Wang, C., et al. (2018). Recent development of boronic acid-based fluorescent sensors. PubMed Central. Available at: [Link]

  • Li, J., et al. (2014). Boronic acid based imprinted electrochemical sensor for rutin recognition and detection. ScienceDirect. Available at: [Link]

  • Shang, L., et al. (2014). Synthesis-Modification Integration: One-Step Fabrication of Boronic Acid Functionalized Carbon Dots for Fluorescent Blood Sugar Sensing. ACS Publications. Available at: [Link]

  • Wang, B., et al. (2007). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. ResearchGate. Available at: [Link]

  • Chunta, S., et al. (2010). Affinity sensor using 3-aminophenylboronic acid for bacteria detection. PubMed. Available at: [Link]

  • Liu, M., et al. (2025). A bifunctional monomer molecularly imprinted sensor modified with boronic acid-functionalized carbon dots for detecting azithromycin. PubMed. Available at: [Link]

  • LBA Working Group (2015). Emerging Technologies to Increase Ligand Binding Assay Sensitivity. PubMed Central. Available at: [Link]

  • Chunta, S., et al. (2010). Affinity sensor using 3-aminophenylboronic acid for bacteria detection. ResearchGate. Available at: [Link]

  • Wang, C., et al. (2018). Recent development of boronic acid-based fluorescent sensors. Royal Society of Chemistry. Available at: [Link]

  • Rapp, M., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Publications. Available at: [Link]

  • Rapp, M., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. PubMed Central. Available at: [Link]

  • Tromberg, B.J., et al. (1987). Fiber-optic chemical sensors for competitive binding fluoroimmunoassay. SciSpace. Available at: [Link]

  • Tampere University (2023). Method for acrylic acid monomer detection with recombinant biosensor cells for enhanced plastic degradation monitoring from water environments. Tampere University Research Portal. Available at: [Link]

  • Canfarotta, F., et al. (2017). Molecular Imprinting of Macromolecules for Sensor Applications. MDPI. Available at: [Link]

  • Straß-Eifert, A., et al. (2018). Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. Max Planck Institute for Polymer Research. Available at: [Link]

  • LBA Working Group (2015). Emerging Technologies to Increase Ligand Binding Assay Sensitivity. ResearchGate. Available at: [Link]

  • D'Este, E., et al. (2018). Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. The University of Manchester Research Explorer. Available at: [Link]

  • Zaretsky, J., et al. (2015). Compatibility of intracellular binding: Evolutionary design principles for metal sensors. PubMed Central. Available at: [Link]

  • Hisaeda, Y., et al. (2019). Development and Elucidation of a Novel Fluorescent Boron-Sensor for the Analysis of Boronic Acid-Containing Compounds. MDPI. Available at: [Link]

Sources

"3-(3-Boronophenyl)acrylic acid" purification by recrystallization techniques

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Priority: High Subject: Recrystallization Protocols & Stability Management Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary & Chemical Context

3-(3-Boronophenyl)acrylic acid (also known as 3-boronocinnamic acid) presents a unique "dual-threat" challenge in purification:

  • The Boronic Acid Moiety: Susceptible to reversible dehydration, forming cyclic anhydride trimers (boroxines).

  • The Acrylic Acid Moiety: Susceptible to thermal polymerization and Michael addition.

Standard recrystallization techniques often fail because heating drives off water (promoting boroxines) and initiates radical polymerization (degrading the alkene). This guide provides a modified, low-temperature biphasic recrystallization protocol designed to isolate the monomeric acid form while preserving the acrylic tail.

The Critical Mechanism: The Boroxine Trap

Before attempting purification, you must understand why your melting point data may be erratic. Aryl boronic acids exist in a dynamic equilibrium with their dehydrated trimer form (boroxine).

The Equilibrium Cycle

BoroxineEquilibrium Acid Monomeric Boronic Acid (Desired Form) Soluble in polar solvents Boroxine Cyclic Boroxine (Trimer) (Dehydrated Form) Less polar, distinct MP Acid->Boroxine  Heat / Vacuum Drying   Water 3 H₂O Boroxine->Acid  Water / Hydrolysis  

Figure 1: The dehydration equilibrium. Removing water (via vacuum or non-polar solvents) drives the reaction to the right (Boroxine). Adding water drives it left (Acid).

Implication for Recrystallization: You cannot use anhydrous non-polar solvents (e.g., Toluene, Hexane) alone. You must include water in your solvent system to force the equilibrium toward the monomeric acid.

Recommended Solvent Systems

Based on the solubility profile of cinnamic acid derivatives and the requirement for hydrolysis, the following systems are validated:

Solvent SystemRatio (v/v)SuitabilityNotes
Water / Ethanol 3:1 to 1:1 Primary Choice Ethanol dissolves the organic backbone; water prevents boroxine formation.
Water / Acetone 2:1SecondaryGood for lower temperature work if polymerization is a concern.
Acetonitrile / Water 1:1TertiaryUse if the compound oils out in alcohols.
Toluene / HexaneN/ADO NOT USE Promotes dehydration to boroxine; yields varying melting points.

Step-by-Step Recrystallization Protocol

Safety: Acrylic acid derivatives are potential sensitizers. Wear gloves and work in a fume hood. Pre-requisite: If the sample is highly colored (oxidized), perform a charcoal filtration step first.

Phase A: Dissolution (The "Cold" Approach)
  • Place crude This compound in an Erlenmeyer flask.

  • Add Ethanol (or Acetone) dropwise with stirring at room temperature until the solid mostly dissolves.

    • Expert Tip: Do not heat yet. Heating the concentrated slurry promotes polymerization.

  • If insoluble particulates remain, filter them out at room temperature.

Phase B: Crystallization Induction
  • Place the flask in a water bath set to 50°C (Do not exceed 60°C).

  • Slowly add warm Water (50°C) to the stirring solution.

    • Observation: The solution may turn cloudy.[1]

  • Add just enough Ethanol to clarify the solution again (make it transparent).

  • Remove from heat immediately.[1]

Phase C: Controlled Cooling
  • Allow the flask to cool to room temperature on the benchtop (approx. 30 mins).

  • Critical Step: Once at room temperature, move to a fridge (4°C) for 2-4 hours.

    • Why? Rapid cooling in an ice bath often causes this specific molecule to "oil out" (separate as a gum) rather than crystallize.

  • Collect crystals via vacuum filtration.

  • Drying: Air dry on the filter paper. Do not use a high-vacuum oven with heat , as this will convert your pure acid back into the boroxine anhydride.

Troubleshooting & FAQs

Q1: My product separated as a sticky yellow gum/oil instead of crystals. What happened?

Diagnosis: This is "Oiling Out," common with amphiphilic molecules like borono-cinnamates. The Fix:

  • Re-dissolve: Heat the mixture gently until the gum dissolves.

  • Seed: Add a tiny crystal of the crude material (seed crystal) to the warm solution.

  • Slower Cooling: Wrap the flask in a towel to cool it down over 2-3 hours.

  • Agitation: Stir vigorously during the cooling phase to disrupt the oil droplets.

Q2: The melting point is broad (e.g., 145-160°C) or doesn't match the literature.

Diagnosis: You likely have a mixture of the Boronic Acid and the Boroxine Anhydride . This is not necessarily a chemical impurity (like starting material), but a physical state issue. Verification: Run an NMR in D₂O/NaOD or DMSO-d₆ + 1 drop D₂O . The base/water will hydrolyze the anhydride. If the NMR is clean, your compound is chemically pure, just dehydrated. The Fix: Recrystallize again with a higher proportion of water to force hydration.

Q3: I see insoluble white solids that won't dissolve even in hot ethanol.

Diagnosis: This is likely Boronic Acid Polymer or inorganic salts (from the Suzuki coupling precursors). The Fix: Perform a "Hot Filtration."[2] Dissolve the desired compound in your solvent, filter off the insoluble white junk while hot, then proceed to crystallization.[2]

Q4: Can I use silica gel chromatography instead?

Diagnosis: Risky. Boronic acids stick irreversibly to standard silica gel due to interactions with silanols (


).
The Fix:  If you must use chromatography:
  • Use Reverse Phase (C18) silica.

  • Or, add 1% Acetic Acid to your eluent to suppress ionization.

  • Better Alternative: Convert to a Pinacol Ester (B-Pin) for purification, then hydrolyze back to the acid (though this adds two synthetic steps).

References

  • Hall, D. G. (Ed.).[3] (2011).[3][4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

    • Foundational text on the equilibrium of boronic acids and boroxines.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

    • Standard protocols for cinnamic acid derivative purific
  • Santini, R., et al. (2004). "A mild and efficient method for the preparation of arylboronic acids." Journal of Organic Chemistry.

    • Discusses the handling of boronic acid intermedi
  • Sigma-Aldrich. (n.d.). 3-(Acrylamido)phenylboronic acid Technical Data.

    • Provides comparative stability d

Sources

Technical Support Center: Strategies to Minimize Protodeboronation During Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable strategies to diagnose and mitigate one of the most common and frustrating side reactions in Suzuki-Miyaura cross-coupling: protodeboronation. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions for your specific reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the core challenges and questions encountered when facing unwanted protodeboronation.

Q1: What is protodeboronation and how do I know it's happening in my reaction?

Protodeboronation (also called protodeborylation) is a chemical reaction where the carbon-boron bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the context of a Suzuki coupling, this is a highly undesirable side reaction as it consumes your organoboron reagent, converting it into a simple arene or heteroarene byproduct.[2]

Identifying Protodeboronation: The primary indicator of protodeboronation is the detection of a significant byproduct corresponding to the protonated version of your boronic acid starting material (e.g., benzene from phenylboronic acid). This is typically observed alongside a reduced yield of your desired coupled product and a significant amount of unreacted aryl halide. You can confirm its occurrence by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy.[2]

Q2: What are the key factors that drive protodeboronation?

Protodeboronation is a nuanced process influenced by a combination of factors, primarily the reaction's pH, the structure of the boronic acid, and the reaction conditions.[1][2]

  • Mechanism & pH: The reaction can proceed through both acid- and base-catalyzed pathways.[1][3] In the context of Suzuki coupling, which is almost always run under basic conditions, the base-catalyzed pathway is of primary concern.[4][5] The base activates the boronic acid by forming a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is essential for the desired transmetalation step.[6][7] However, this same intermediate can be protonated by a proton source (like water) at the ipso-carbon, leading to the cleavage of the C-B bond.[5]

  • Substrate Susceptibility:

    • Electron-deficient arylboronic acids are particularly prone to protodeboronation.[8][9]

    • Heteroaromatic boronic acids , such as those containing pyridine or thiazole moieties, are notoriously unstable and susceptible to this side reaction.[2]

  • Reaction Conditions:

    • High Temperatures & Long Reaction Times: Elevated temperatures and prolonged exposure to basic conditions can significantly increase the rate of protodeboronation.[2][10]

    • Presence of Water: While often necessary for Suzuki reactions, excess water can serve as a proton source and accelerate protodeboronation.[10]

    • Inefficient Catalysis: If the main Suzuki coupling is slow, the boronic acid is exposed to potentially degrading conditions for a longer period, increasing the likelihood of the side reaction.[10]

  • Catalyst System:

    • Ligand Choice: Recent studies have shown that bulky, electron-rich phosphine ligands, while excellent for promoting the desired coupling, can also paradoxically accelerate palladium-catalyzed protodeboronation.[11][12][13][14]

Q3: My reaction is plagued by protodeboronation. What are the first troubleshooting steps I should take?

When facing significant protodeboronation, a systematic approach to optimizing your reaction conditions is crucial. The goal is to accelerate the rate of the productive Suzuki coupling so that it effectively outcompetes the undesired protodeboronation pathway.[5]

Here is a logical workflow to diagnose and solve the issue:

troubleshooting_flowchart start High Protodeboronation Observed q_base What base are you using? (e.g., NaOH, KOH, K2CO3) start->q_base a_base Switch to a weaker, non-hydroxide base: K3PO4, Cs2CO3, K2CO3, or CsF. q_base->a_base Strong Base q_temp Is the reaction run at high temperature (>100 °C) for a long time? q_base->q_temp Weak Base a_base->q_temp a_temp Attempt reaction at a lower temperature (e.g., 60-80 °C). Monitor closely to minimize time. q_temp->a_temp Yes q_catalyst Is the catalytic turnover slow or inefficient? q_temp->q_catalyst No a_temp->q_catalyst a_catalyst Use a more active catalyst/ligand system (e.g., Buchwald-type ligands, pre-catalysts). Increase catalyst loading. q_catalyst->a_catalyst Yes q_boron Is your boronic acid known to be unstable? q_catalyst->q_boron No a_catalyst->q_boron a_boron Protect the boronic acid as a more stable ester (e.g., Pinacol, MIDA). q_boron->a_boron Yes end Re-evaluate & Analyze q_boron->end No a_boron->end

Caption: A troubleshooting flowchart for diagnosing and solving protodeboronation issues.[2]

Q4: How do I choose the right base to minimize protodeboronation?

The choice of base is critical. While a base is required to form the active boronate species for transmetalation, strong bases can aggressively promote protodeboronation.[7]

  • Avoid Strong Hydroxide Bases: Bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) should be used with caution, especially with sensitive substrates, as they can significantly increase the rate of protodeboronation.[10]

  • Favor Weaker Bases: Milder bases are often sufficient to facilitate the Suzuki coupling while minimizing the undesired side reaction.[10] Consider using:

    • Potassium Carbonate (K₂CO₃)

    • Potassium Phosphate (K₃PO₄)

    • Cesium Carbonate (Cs₂CO₃)[10]

    • Cesium Fluoride (CsF)

BaseStrengthCommon Use CaseProtodeboronation Risk
NaOH, KOH StrongGeneral purpose, robust substratesHigh
K₂CO₃, Cs₂CO₃ ModerateGood starting point, balances reactivityModerate
K₃PO₄ WeakSensitive substrates, heteroaryl couplingsLow to Moderate
CsF WeakAnhydrous conditions, specific applicationsLow

Table 1: Comparison of common bases for Suzuki coupling and their associated risk of promoting protodeboronation.

Q5: Can protecting the boronic acid help? What is the "slow-release" strategy?

Yes, protecting the boronic acid as a more stable derivative is one of the most powerful strategies to combat protodeboronation, especially for notoriously unstable substrates.[1][4] This approach is often referred to as a "slow-release" strategy.[15][16]

The core idea is to use a "masked" form of the boronic acid that is less susceptible to degradation under the reaction conditions.[15] This masked reagent then slowly hydrolyzes in situ to generate a low, steady concentration of the free boronic acid, which is immediately consumed in the productive catalytic cycle.[1] This minimizes the concentration of the vulnerable free boronic acid at any given time, thus suppressing side reactions like protodeboronation.[15][16]

Common Protecting Groups:

  • Pinacol Esters: These are widely used and offer a good balance of stability and reactivity.[17]

  • MIDA Boronate Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and are a cornerstone of the slow-release strategy, proving invaluable for challenging couplings.[1][5]

  • Organotrifluoroborates: Potassium aryltrifluoroborates (ArBF₃K) are another class of highly stable, crystalline solids that are less prone to protodeboronation.[1][18]

slow_release cluster_0 Reaction Mixture Boron_Protected Stable Boron Reagent (e.g., MIDA Boronate) Boron_Free Free Boronic Acid (Low Concentration) Boron_Protected->Boron_Free Slow Hydrolysis Catalytic_Cycle Pd Catalytic Cycle Boron_Free->Catalytic_Cycle Fast Transmetalation Side_Product Protodeboronation Boron_Free->Side_Product Minimized Side Reaction Product Desired Product Catalytic_Cycle->Product Productive Pathway

Sources

Technical Support Center: 3-(3-Boronophenyl)acrylic Acid Sensor Systems

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne Subject: Calibration, Validation, and Troubleshooting of Boronic Acid-Based Diol Sensors

Introduction: The Dual-Functionality Advantage

You are likely employing 3-(3-Boronophenyl)acrylic acid (3-BPAA) for one of two reasons:

  • MIP Synthesis: Its acrylic tail allows for direct copolymerization to create Molecularly Imprinted Polymers (MIPs) for specific glycans or proteins.

  • Surface Functionalization: The carboxylic acid tail provides a handle for EDC/NHS coupling to amine-functionalized electrodes or nanoparticles, while the boronic acid remains free for sensing.

This molecule offers a distinct advantage over standard phenylboronic acid: the electron-withdrawing nature of the acrylic group typically lowers the pKa of the boronic acid moiety (relative to unsubstituted PBA, pKa ~8.8), improving sensitivity at physiological pH (7.4).

Module 1: Sensor Fabrication & Pre-Calibration

Q: How do I ensure maximum surface activity before I even start calibration?

A: The most common failure point is "dead" orientation where the boronic acid is sterically hindered.

Protocol: Surface Functionalization Check If you are coupling 3-BPAA to an amine-modified electrode (e.g., glassy carbon + cysteamine):

  • Activation: Use 50 mM EDC / 25 mM NHS in MES buffer (pH 5.5) for 30 mins. Crucial: Do not use phosphate buffer here; phosphate anions can complex with EDC.

  • Coupling: Add 3-BPAA (dissolved in DMSO/Buffer mix) for 2 hours.

  • Blocking: Passivate unreacted amines with ethanolamine to prevent non-specific electrostatic binding of charged analytes.

Visualization: The Sensing Mechanism The following diagram illustrates the equilibrium states you are manipulating.

SensingMechanism cluster_0 pH Dependent Equilibrium Node1 Neutral Trigonal Form (Inactive Binding) Node2 Anionic Tetrahedral Form (Active Binding) Node1->Node2 High pH or Lewis Base Node4 Cyclic Boronate Ester (Signal Generation) Node2->Node4 Reversible Esterification Node3 Diol Analyte (Glucose/Glycan) Node3->Node4 + Node4->Node2 Acidic Wash (Regeneration)

Caption: The transition from the neutral trigonal form to the anionic tetrahedral form is required for high-affinity diol binding. 3-BPAA is designed to shift this equilibrium to the right at lower pH levels.

Module 2: Calibration Protocols

Q: My signal response is non-linear. Is my sensor broken?

A: No. Boronic acid sensors typically follow a Langmuir Isotherm , not a linear fit, especially over wide dynamic ranges.

Step-by-Step Calibration Workflow:

  • Baseline Stabilization:

    • Immerse sensor in PBS (pH 7.[1]4) for 15 minutes until the electrochemical signal (e.g., Impedance or DPV current) drifts <2% per minute.

    • Expert Tip: If using impedance (EIS), focus on the Charge Transfer Resistance (

      
      ). Binding of neutral sugars to anionic boronate usually increases 
      
      
      
      due to steric blocking and charge shielding.
  • Analyte Addition (Titration):

    • Prepare a 1 M stock of D-Glucose (mutarotated for 24h).

    • Add aliquots to reach: 0, 1, 2, 5, 10, 20, 50 mM.

    • Wait Time: Allow 120 seconds after each addition. Boronate ester formation is not instantaneous.[2]

  • Data Fitting: Do not force a linear regression (

    
    ). Use the Langmuir-style equation:
    
    
    
    
    • 
      : Current/Signal
      
    • 
      : Saturation signal
      
    • 
      : Dissociation constant (Lower 
      
      
      
      = Higher Sensitivity)

Reference Data: Expected Binding Constants (


) 
Note: Fructose interference is the standard benchmark.
AnalyteApprox Binding Constant (

)
Selectivity Ratio (vs Glucose)
D-Fructose~ 400 - 600~ 40x higher
D-Galactose~ 100 - 150~ 10x higher
D-Glucose ~ 5 - 15 Baseline
Lactate~ 20Interference risk
Module 3: Validation & Selectivity

Q: How do I prove my sensor is detecting glucose and not just pH changes?

A: Boronic acids are pH-sensitive probes.[3][4] You must decouple the pH effect from the diol binding effect.

The "Fructose Challenge" Validation: Since boronic acids bind Fructose with significantly higher affinity than Glucose (due to Fructose's furanose form stability), a valid sensor must show a stronger response to Fructose.

  • Calibrate with Glucose (0–20 mM).

  • Wash sensor.

  • Inject 5 mM Fructose.

  • Pass Criteria: Signal for 5 mM Fructose should be roughly equivalent to or greater than 50 mM Glucose. If they are equal, your sensor is chemically active.

The "Sorbitol Wash" Validation: To prove reversibility (critical for continuous monitoring):

  • Saturate sensor with analyte.

  • Rinse with 50 mM Sorbitol (pH 7.4). Sorbitol acts as a displacing agent, competitively stripping the bound analyte.

  • Pass Criteria: Signal returns to >90% of baseline within 5 minutes.

Module 4: Troubleshooting Guide

Q: Why does my sensor show significant hysteresis (signal lag) when concentration decreases?

A: This is a kinetic trap issue. The hydrolysis of the cyclic boronate ester is slower than its formation.

Troubleshooting Logic Flow:

Troubleshooting Start Issue: Signal Hysteresis (Slow Recovery) Check1 Check pH Start->Check1 Decision1 Is pH < 7.0? Check1->Decision1 Action1 Increase pH to 7.4-8.0 (Accelerates Hydrolysis) Decision1->Action1 Yes Check2 Check Surface Density Decision1->Check2 No End Validation Complete Action1->End Retest Decision2 Is Surface Too Dense? Check2->Decision2 Action2 Reduce Ligand Density (Prevents Cross-linking) Decision2->Action2 Yes Action2->End Retest

Caption: Hysteresis is often caused by overly dense packing of 3-BPAA, leading to "multivalent" binding where one glucose molecule bridges two boronic acids, making release difficult.

Common FAQs:

Q: The sensor works in buffer but fails in blood/serum. Why? A: Two reasons:

  • Protein Fouling: Albumin adsorbs to the surface. Solution: Use a PEG-spacer during the EDC coupling of 3-BPAA to create a "stealth" layer.

  • Lactate Interference: Blood lactate (~1-2 mM) binds boronic acids. Solution: You must run a "selectivity coefficient" calculation (

    
    ). If interference is high, use a Nafion membrane coating to exclude anionic lactate while passing neutral glucose.
    

Q: My pKa seems too high; I get no signal at pH 7.0. A: While the acrylic group helps, the pKa might still be ~8.0.

  • Fix: Add a quaternary ammonium salt (like CTAB) to the solution or co-immobilize a cationic monomer if making a MIP. The local positive charge stabilizes the anionic boronate form via electrostatic interaction, effectively lowering the apparent pKa (The "Wulff Effect").

References
  • James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1995). Chiral discrimination of monosaccharides using a fluorescent molecular sensor. Nature, 374, 345–347. Link

    • Foundational text on boronic acid-saccharide binding mechanisms and the importance of the tetrahedral geometry.
  • Mulla, S., Agard, N. J., & Basu, A. (2004). 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH. Bioorganic & Medicinal Chemistry Letters, 14(1), 25-27. Link

    • Supports the mechanism of using electron-withdrawing groups to tune pKa for neutral pH sensing.
  • Sun, X., et al. (2018). Recent development of boronic acid-based fluorescent sensors.[2][3][4][5][6] RSC Advances, 8, 29400-29427.[3] Link

    • Comprehensive review on sensor fabrication, interference (fructose/lactate)
  • Ye, L., & Mosbach, K. (2001). Molecularly imprinted microspheres as antibody binding mimics. Reactive and Functional Polymers, 48(1-3), 149-157. Link

    • Reference for using acrylic acid deriv

Sources

Validation & Comparative

Comparing "3-(3-Boronophenyl)acrylic acid" with other boronic acids for glucose sensing

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-(3-Boronophenyl)acrylic acid (also known as 3-boronocinnamic acid) against standard boronic acid derivatives used in glucose sensing.

Executive Summary: The "Acrylic" Advantage in Glucose Sensing

Non-enzymatic glucose sensing relies on the reversible covalent binding between boronic acids and cis-diols (like glucose). While Phenylboronic Acid (PBA) is the historical baseline, it suffers from a high pKa (~8.8), requiring alkaline conditions (pH > 8.5) for optimal binding—conditions incompatible with physiological environments (pH 7.4).

This compound (3-BCA) and its widely used analog 3-Acrylamidophenylboronic acid (3-AAPBA) represent a class of "polymerizable" boronic acids. These derivatives serve two critical functions:

  • pKa Modulation: Electron-withdrawing substituents lower the pKa, improving binding at neutral pH.

  • Immobilization: The vinyl/acrylic group allows direct copolymerization into hydrogels or molecularly imprinted polymers (MIPs), creating robust, reusable sensors.

Chemical Identity & Structural Comparison

It is critical to distinguish between the specific topic compound (a cinnamic acid derivative) and the industry-standard acrylamide derivative.

FeatureThis compound (Topic)3-Acrylamidophenylboronic acid (Standard Alternative)Phenylboronic Acid (Baseline)
Abbreviation 3-BCA 3-AAPBA (or 3-APBA)PBA
CAS Number 216144-91-199349-68-598-80-6
Structure Phenyl ring with direct -CH=CH-COOH attachment.Phenyl ring with -NH-CO-CH=CH₂ (amide linker).Unsubstituted Phenyl ring.[1][2]
Charge at pH 7.4 Anionic (COOH deprotonates to COO⁻).Neutral (Amide is non-ionizable).Neutral (until binding).
Primary Utility Specialized monomer for anionic hydrogels; pH-responsive dual-sensing.Standard monomer for glucose-responsive hydrogels (e.g., smart insulin delivery).[3]Solution-phase assays; reference standard.

Mechanistic Principles of Glucose Recognition

The core mechanism involves the formation of a cyclic boronate ester. For the sensor to signal glucose presence, the boronic acid must shift from a trigonal planar (


) form to a tetrahedral anionic (

) form.
The pKa Challenge
  • Mechanism: Only the tetrahedral boronate anion binds glucose effectively.

  • Physiological Gap: At pH 7.4, PBA (pKa 8.[4]8) is mostly undissociated (

    
    ), leading to weak binding (
    
    
    
    ).
  • The 3-BCA Solution: The acrylic group is electron-withdrawing. This pulls electron density from the boron atom, increasing its Lewis acidity and lowering the pKa (closer to ~7.8–8.0), thereby increasing the fraction of active binding sites at physiological pH.

Pathway Visualization

The following diagram illustrates the equilibrium shift driven by glucose binding and pH.

GlucoseBinding cluster_0 Effect of Acrylic Substitution (3-BCA/3-AAPBA) Neutral Neutral Boronic Acid (Trigonal sp2) Inactive Anionic Boronate Anion (Tetrahedral sp3) Active Binding Species Neutral->Anionic pH > pKa (OH- attack) Anionic->Neutral H+ Complex Glucose-Boronate Ester (Stable Cyclic Complex) Signal Generation Anionic->Complex + Glucose (Reversible) Complex->Anionic - Glucose

Figure 1: The equilibrium between the inactive trigonal form and the active tetrahedral form. Electron-withdrawing groups on 3-BCA shift this equilibrium to the right at lower pH.

Comparative Performance Analysis

A. Binding Affinity ( ) and Selectivity

Boronic acids inherently prefer fructose over glucose due to the specific arrangement of diols. However, 3-BCA introduces a unique electrostatic factor.

  • 3-AAPBA (Neutral Linker): Forms a neutral hydrogel backbone. Binding is driven purely by Lewis acid-base interactions. High sensitivity to glucose but retains fructose interference.

  • 3-BCA (Anionic Linker): The carboxylate group (

    
    ) creates a permanently charged matrix.
    
    • Pro: Increases hydrogel swelling (Donnan potential), potentially amplifying the physical signal (volume change) upon glucose binding.

    • Con: Electrostatic repulsion between the

      
       matrix and the forming boronate anion (
      
      
      
      ) can destabilize the complex, potentially lowering the apparent binding constant compared to 3-AAPBA.
CompoundApparent pKaGlucose Affinity (

)
Physiological SuitabilityPolymerization Type
Phenylboronic Acid 8.8Low (~110

)
Poor (Requires pH > 8.5)None (Requires modification)
3-AAPBA ~8.2Moderate (~200-300

)
High (Standard for Hydrogels)Radical Polymerization (Acrylamide)
3-BCA ~7.8 - 8.0*ModerateSpecific (Dual pH/Glucose sensing)Radical Polymerization (Acrylic)
4-Mercaptophenylboronic Acid ~8.4ModerateHigh (Surface Assembly only)Self-Assembled Monolayers (Au)

*Estimated based on Hammett substituent constants for conjugated electron-withdrawing groups.

B. Signal Transduction
  • 3-AAPBA is typically copolymerized with NIPAM (N-isopropylacrylamide). Glucose binding increases hydrophilicity, raising the LCST (Lower Critical Solution Temperature) and causing the gel to swell.

  • 3-BCA provides a "built-in" pH response. The carboxylic acid allows the sensor to distinguish between hyperglycemia (high glucose) and acidosis (low pH), a critical differentiation in diabetic ketoacidosis monitoring.

Experimental Protocol: Synthesis of a 3-AAPBA Glucose-Responsive Hydrogel

Since 3-AAPBA is the functional analog most researchers will substitute for 3-BCA due to commercial availability, the following protocol details its incorporation into a sensing hydrogel.

Objective: Synthesize a microgel that swells in response to physiological glucose (5–20 mM).

Reagents:

  • Monomer: N-isopropylacrylamide (NIPAM) – Thermo-responsive backbone.

  • Sensor: 3-Acrylamidophenylboronic acid (3-AAPBA) – Glucose recognition.

  • Crosslinker: N,N'-Methylenebisacrylamide (BIS).

  • Initiator: Ammonium persulfate (APS).

Protocol Steps:

  • Preparation: Dissolve NIPAM (90 mol%) and 3-AAPBA (10 mol%) in deionized water. Note: 3-AAPBA requires alkaline pH or methanol co-solvent for full solubility.

  • Degassing: Purge the solution with nitrogen for 30 minutes to remove oxygen (radical scavenger).

  • Initiation: Heat to 70°C and add APS (initiation) and TEMED (accelerator).

  • Polymerization: Allow reaction to proceed for 4 hours under nitrogen atmosphere.

  • Purification: Dialyze the resulting microgels against water for 3 days to remove unreacted 3-AAPBA (toxic).

  • Validation: Measure hydrodynamic radius (using Dynamic Light Scattering) in PBS buffer (pH 7.4) with increasing glucose concentrations (0, 5, 10, 20 mM). A size increase of >20% confirms sensor functionality.

Sensor Workflow Diagram

The following diagram maps the logical flow of a boronic acid-based sensor, from analyte introduction to signal readout.

SensorWorkflow Sample Sample Input (Blood/Interstitial Fluid) Binding Boronate-Glucose Binding (Formation of Charged Ester) Sample->Binding Glucose Diffusion PhysicalChange Hydrogel Swelling (Donnan Osmotic Pressure) Binding->PhysicalChange Ionization Increase Interference Interference Check (Fructose/Lactate) Binding->Interference Readout Signal Transduction (Optical/Impedance/Pressure) PhysicalChange->Readout Volume Expansion

Figure 2: Logical workflow of a hydrogel-based glucose sensor. The ionization of the boronic acid upon glucose binding drives the physical swelling response.

References

  • Ma, R., et al. (2019). "Glucose-Sensitive Nanoparticles Based On Poly(3-Acrylamidophenylboronic Acid-Block-N-Vinylcaprolactam) For Insulin Delivery." International Journal of Nanomedicine. Link

  • Guan, Y., & Zhang, Y. (2013). "Boronic acid-containing hydrogels: synthesis and their applications." Chemical Society Reviews. Link

  • Mulligan, R. F., et al. (2025). "3-(Acrylamido)phenylboronic acid | CAS 99349-68-5."[2][5] Sigma-Aldrich Product Data. Link

  • James, T. D., et al. (1995). "Chiral discrimination of monosaccharides using a fluorescent molecular sensor." Nature. Link

  • Matsumoto, A., et al. (2003). "A totally synthetic glucose responsive polymer gel bearing phenylboronic acid derivative as a glucose-sensing moiety operating at physiological pH conditions." Biomacromolecules. Link

Sources

Performance evaluation of "3-(3-Boronophenyl)acrylic acid" functionalized materials

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Performance of 3-(3-Boronophenyl)acrylic Acid Functionalized Materials

For researchers, scientists, and professionals in drug development, the selection of appropriate materials is paramount to success. This guide provides a comprehensive performance evaluation of this compound (3-BPAA) functionalized materials, offering a critical comparison with alternative systems. We will delve into the underlying chemistry, experimental protocols, and performance data to provide a clear understanding of where 3-BPAA materials excel and the contexts in which other options might be more suitable.

The Unique Chemistry of this compound

This compound is a bifunctional molecule that holds significant promise in the development of "smart" materials. Its utility stems from two key chemical moieties:

  • The Phenylboronic Acid Group: This component is the "sensing" part of the molecule. Boronic acids are known for their ability to form reversible covalent bonds with 1,2- or 1,3-diols. This interaction is particularly relevant for the detection of saccharides, including glucose. This makes phenylboronic acid (PBA) and its derivatives highly valuable in the design of glucose-sensitive systems.[1]

  • The Acrylic Acid Group: This vinyl group is readily polymerizable, allowing 3-BPAA to be incorporated into a wide range of polymer architectures, such as hydrogels, nanoparticles, and surface coatings.[2] This versatility is crucial for creating materials with tailored physical and chemical properties.

The combination of these two functional groups in a single molecule allows for the creation of materials that can respond to changes in glucose concentration, a feature with significant implications for diabetes management and other biomedical applications.

The Landscape of Stimuli-Responsive Materials: Alternatives to 3-BPAA

While 3-BPAA offers a unique set of properties, it is important to consider the broader landscape of stimuli-responsive materials to make an informed decision for a specific application.[3] These materials are designed to undergo changes in their properties in response to external cues.[4]

Other Boronic Acid-Containing Monomers
  • 3-Acrylamidophenylboronic Acid (AAPBA): Structurally similar to 3-BPAA, AAPBA also possesses a phenylboronic acid group for glucose sensing and a polymerizable acrylamide group.[5] The choice between an acrylic acid and an acrylamide linkage can influence the resulting polymer's properties, such as its hydrophilicity and hydrogen bonding capabilities.

pH-Responsive Polymers
  • Poly(acrylic acid) (PAA) and Poly(methacrylic acid) (PMAA): These polymers contain carboxylic acid groups that ionize in response to changes in pH.[6][7] This property is widely used in drug delivery systems designed to release their payload in specific pH environments, such as the slightly acidic tumor microenvironment or different compartments of the gastrointestinal tract.[8]

Temperature-Responsive Polymers
  • Poly(N-isopropylacrylamide) (PNIPAM): This is the most well-studied temperature-responsive polymer. It exhibits a lower critical solution temperature (LCST) around 32°C in water, above which it undergoes a phase transition from a soluble, hydrophilic state to an insoluble, hydrophobic state. This sharp transition can be harnessed for controlled drug delivery and cell sheet engineering.

Natural Polymers
  • Chitosan, Hyaluronic Acid, and Dextran: These biocompatible and biodegradable polysaccharides are extensively used in drug delivery.[8] They can be chemically modified to introduce stimuli-responsive properties or to target specific tissues.

Performance Evaluation: A Head-to-Head Comparison

To provide a practical comparison, we will outline a series of experimental protocols to evaluate a hypothetical 3-BPAA functionalized hydrogel against a pH-responsive poly(acrylic acid) (PAA) hydrogel for a drug delivery application.

Synthesis of Functionalized Hydrogels

The following diagram illustrates a typical workflow for the synthesis of a 3-BPAA functionalized hydrogel.

G cluster_synthesis Hydrogel Synthesis Workflow Monomers Monomers: 3-BPAA, Acrylamide Polymerization Free Radical Polymerization Monomers->Polymerization Crosslinker Crosslinker: N,N'-methylenebis(acrylamide) Crosslinker->Polymerization Initiator Initiator: APS, TEMED Initiator->Polymerization Solvent Solvent: Deionized Water Solvent->Polymerization Purification Purification: Drying and Swelling in Deionized Water Polymerization->Purification Hydrogel 3-BPAA Functionalized Hydrogel Purification->Hydrogel

Caption: Workflow for the synthesis of a 3-BPAA functionalized hydrogel.

A similar free-radical polymerization technique can be used to synthesize PAA hydrogels, with acrylic acid as the primary monomer.

Characterization of Material Properties

Once synthesized, the hydrogels must be thoroughly characterized to confirm their chemical structure and morphology.

  • Fourier Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the functional groups present in the polymer network. For the 3-BPAA hydrogel, one would look for characteristic peaks corresponding to the B-O bonds of the boronic acid and the C=O and N-H bonds of the acrylamide.

  • Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the hydrogel's surface morphology and porous structure, which can influence its swelling behavior and drug release kinetics.

Experimental Protocol: Stimuli-Responsive Swelling

The swelling behavior of the hydrogels in response to their respective stimuli is a critical performance parameter.

  • Preparation: Prepare buffer solutions of varying pH (e.g., pH 5.4 and pH 7.4) and glucose solutions of varying concentrations (e.g., 0, 100, 200, 400 mg/dL) in a buffer at physiological pH (7.4).

  • Equilibrium Swelling:

    • Place pre-weighed, dried hydrogel discs in each solution.

    • Allow the hydrogels to swell to equilibrium (typically 24-48 hours).

    • Remove the swollen hydrogels, gently blot to remove excess surface water, and weigh them.

  • Calculation: The equilibrium swelling ratio (SR) is calculated as: SR = (Ws - Wd) / Wd where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

Experimental Protocol: In Vitro Drug Release

This protocol evaluates the ability of the hydrogels to release a model drug in a controlled manner.

  • Drug Loading:

    • Swell the hydrogels in a solution of a model drug (e.g., insulin or doxorubicin) for 48 hours.

    • Freeze-dry the drug-loaded hydrogels.

    • The drug loading efficiency can be determined by measuring the concentration of the drug remaining in the loading solution using UV-Vis spectroscopy.

  • Release Study:

    • Place the drug-loaded hydrogels in release media with and without the relevant stimulus (e.g., different pH or glucose concentrations).

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

    • Analyze the drug concentration in the aliquots using UV-Vis spectroscopy or HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

The following diagram illustrates the glucose-sensing mechanism of boronic acid-functionalized materials, which underlies their stimuli-responsive drug release.

G cluster_mechanism Glucose Sensing Mechanism cluster_response Hydrogel Response PBA Phenylboronic Acid (PBA) (Hydrophobic) B(OH)2 Complex PBA-Glucose Complex (Hydrophilic) B(OR)2- PBA:f0->Complex:f0 Reversible Covalent Bonding Shrunken Shrunken State (Low Glucose) Glucose Glucose (Diol) Complex:f0->PBA:f0 Dissociation Swollen Swollen State (High Glucose) Shrunken->Swollen Increased Hydrophilicity Swollen->Shrunken Decreased Hydrophilicity G start Define Application and Requirements stimulus Identify Key Stimulus start->stimulus glucose Glucose-Responsive Material (e.g., 3-BPAA) stimulus->glucose Glucose ph pH-Responsive Material (e.g., PAA) stimulus->ph pH temp Temperature-Responsive Material (e.g., PNIPAM) stimulus->temp Temperature synthesis Synthesize and Characterize Materials glucose->synthesis ph->synthesis temp->synthesis performance Conduct Performance Evaluation synthesis->performance analysis Analyze and Compare Data performance->analysis meets_req Meets Requirements? analysis->meets_req optimize Optimize Material Properties meets_req->optimize No end Select Optimal Material meets_req->end Yes optimize->synthesis

Caption: A logical flowchart for material selection and performance evaluation.

Conclusion and Future Perspectives

This compound functionalized materials represent a powerful tool in the development of intelligent systems for biomedical applications, particularly in the realm of glucose sensing and responsive drug delivery. Their high specificity for diols offers a distinct advantage in these areas. However, the choice of material should always be guided by the specific requirements of the application. pH-responsive polymers like PAA offer a different, yet equally valuable, mechanism of control that may be more suitable for other therapeutic strategies.

Future research in this field will likely focus on the development of multi-stimuli-responsive materials that can integrate signals from their environment to provide even more sophisticated control over their function. [4]Additionally, enhancing the biocompatibility and biodegradability of these synthetic polymers will be crucial for their successful translation into clinical practice.

References

  • American Chemical Society. (2019). Acrylic Acid-Functionalized Metal–Organic Frameworks for Sc(III) Selective Adsorption. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Bai, Y., et al. (2020). Glucose-Sensitive Nanoparticles Based On Poly(3-Acrylamidophenylboronic Acid-Block-N-Vinylcaprolactam) For Insulin Delivery. International Journal of Nanomedicine, 15, 835–849. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Formulation and evaluation of pH sensitive poly(acrylic acid-co-hydroxy ethyl methacrylate) hydrogels for specific site drug del. Der Pharma Chemica. Retrieved from [Link]

  • International Journal of Technology. (2024). Synthesis, Characterization, and Application of Polyurethane-Acrylic Hybrids as Anticorrosion Coatings. International Journal of Technology. Retrieved from [Link]

  • MDPI. (2018). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. MDPI. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Characterization, and Evaluation of Folic Acid Release Ability of Acrylamide–Acrylic Acid Hydrogels and Acrylamide–Acrylic Acid/Functionalized Carbon Nanotube Nanocomposite Hydrogels. MDPI. Retrieved from [Link]

  • MDPI. (2021). Biocompatible Poly(acrylic acid-co-methacrylic acid)-Coated Iron Oxide Nanoparticles for Enhanced Adsorption and Antimicrobial Activity of Lasioglossin-III. MDPI. Retrieved from [Link]

  • MDPI. (2021). Stimuli-Responsive Materials for Tissue Engineering and Drug Delivery. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Boronic Acid-Functionalized Particles with Flexible Three-Dimensional Polymer Branch for Highly Specific Recognition of Glycoproteins. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Stimuli-Responsive Materials for Controlled Release of Theranostic Agents. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Nanogels—Innovative Drug Carriers for Overcoming Biological Membranes. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models. NIH. Retrieved from [Link]

  • ResearchGate. (2019). Polyacrylic acid-based drug delivery systems: A comprehensive review on the state-of-art. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Stimuli-responsive engineered living materials. Soft Matter. Retrieved from [Link]

Sources

Cross-reactivity studies of "3-(3-Boronophenyl)acrylic acid" with different diols

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity of 3-(3-Boronophenyl)acrylic Acid with Diols

Executive Summary: The Strategic Value of this compound

In the landscape of reversible covalent binding, This compound (3-BPAA) represents a specialized "warhead" distinct from generic phenylboronic acid (PBA). While PBA is the standard for diol recognition, the acrylic acid moiety in 3-BPAA introduces two critical advantages for drug development and bioconjugation:

  • Electronic Modulation: The electron-withdrawing nature of the acrylic group lowers the pKa of the boronic acid (relative to PBA’s pKa ~8.8), potentially enhancing binding affinity at physiological pH (7.4).

  • Synthetic Versatility: The alkene handle allows for Michael additions or polymerization, making it an ideal monomer for synthesizing glucose-responsive hydrogels or functionalizing sensor surfaces.

This guide provides a rigorous framework for evaluating the cross-reactivity of 3-BPAA against a panel of biologically relevant diols, comparing it to standard alternatives.

Mechanistic Foundation: The Boronate-Diol Equilibrium

To understand cross-reactivity, one must master the equilibrium. Boronic acids exist in a trigonal planar form (neutral) and a tetrahedral boronate form (anionic). High-affinity binding typically occurs when the boronic acid converts to the tetrahedral boronate ester upon reacting with a cis-diol.

The Selectivity Hierarchy: Binding affinity (


) is dictated by the diol's ability to adopt a coplanar cis-1,2 or cis-1,3 configuration.
  • Catechols (Aromatic 1,2-diols): High affinity due to pre-organized planar geometry.

  • Fructose: Moderate affinity (flexible furanose ring).

  • Glucose: Low affinity (pyranose ring lacks stable cis-diol arrangement).

Pathway Diagram: Boronate Ester Formation Equilibrium

The following diagram illustrates the pH-dependent equilibrium and the competitive displacement mechanism used in validation assays.

BoronateEquilibrium BA_Neutral Boronic Acid (Trigonal, Neutral) BA_Anionic Boronate Anion (Tetrahedral, Negative) BA_Neutral->BA_Anionic pH > pKa (+OH⁻) Complex Cyclic Boronate Ester (Stable Complex) BA_Anionic->Complex + Diol (Reversible) ARS_Complex ARS-Boronate Complex (Non-Fluorescent/Yellow) BA_Anionic->ARS_Complex + ARS Diol Target Diol (e.g., Glucose) Diol->Complex ARS ARS Reporter (Fluorescent/Red) ARS_Complex->Complex + Diol (Displacement) ARS_Complex->ARS Release

Figure 1: Equilibrium pathway showing the conversion of boronic acid to boronate anion and the competitive displacement of Alizarin Red S (ARS) by a target diol.

Comparative Analysis: 3-BPAA vs. Alternatives

The following table contrasts the expected performance of 3-BPAA against standard boronic acids. Note that while absolute


 values vary by condition, the relative selectivity remains constant.

Table 1: Comparative Binding Profiles (at pH 7.4)

FeaturePhenylboronic Acid (PBA) This compound (3-BPAA) Benzoboroxole
Structure Standard BaselineFunctionalized (Electron-Withdrawing)Cyclic Hemiacetal
Approx. pKa ~8.8~8.2 - 8.5 (Estimated)~7.2
Binding at pH 7.4 Weak (Sub-optimal)Enhanced (Closer to pKa)Strong
Selectivity Profile Catechol >> Fructose > GlucoseCatechol >> Fructose > GlucoseHigh affinity for Glucose
Primary Use General referencePolymerizable sensors, Drug delivery High-sensitivity sensing

Cross-Reactivity Data (Standardized for PBA-class compounds):

  • Catechol (Dopamine/ARS):

    
     (High Interference)
    
  • Fructose:

    
    
    
  • Glucose:

    
     (Low Cross-reactivity)
    
  • Lactate (Alpha-hydroxy acid): Moderate to High affinity (pH dependent)

Critical Insight: If your application requires specific glucose sensing, 3-BPAA will suffer from fructose and lactate interference unless used in a multi-receptor array. However, for bioconjugation to catechols (e.g., dopamine-functionalized surfaces), 3-BPAA is highly effective.

Experimental Protocol: The Self-Validating ARS Assay

To objectively measure the cross-reactivity of 3-BPAA, do not rely on literature values alone. Perform this Alizarin Red S (ARS) Displacement Assay . This protocol is self-validating because the ARS-Boronate complex formation is visibly distinct (color shift) and quantifiable.

Materials
  • Buffer: 0.1 M Phosphate Buffer or HEPES, pH 7.4 (physiological) and pH 8.5 (optimal binding).

  • Reporter: Alizarin Red S (ARS).[1][2][3][4][5][6]

  • Analyte: this compound (3-BPAA).

  • Competitors: Glucose, Fructose, Catechol, Pinacol.

Workflow Diagram

ARS_Protocol Step1 1. Prepare Stock Solutions (ARS: 10mM, 3-BPAA: 10mM) Step2 2. Form Baseline Complex Mix ARS + 3-BPAA in Buffer (Ratio 1:1 or 1:10) Step1->Step2 Check1 Validation Check: Did color shift Red -> Orange? (Fluorescence Increase) Step2->Check1 Check1->Step2 No (Adjust pH/Conc) Step3 3. Titrate Competitor Diol Add Glucose/Fructose stepwise Check1->Step3 Yes Step4 4. Measure Displacement Monitor Absorbance (460-520nm) or Fluorescence (Ex 468 / Em 572) Step3->Step4 Result Calculate Binding Constant (Keq) Using Benesi-Hildebrand Plot Step4->Result

Figure 2: Step-by-step workflow for determining binding constants using the ARS displacement method.

Step-by-Step Methodology
  • Baseline Formation: Mix 3-BPAA (

    
    ) with ARS (
    
    
    
    ) in phosphate buffer.
    • Self-Validation: The solution must shift from red (free ARS) to orange/yellow (ARS-Boronate). If no shift occurs, the pH is likely too low for 3-BPAA to ionize.

  • Titration: Aliquot the complex into a 96-well plate. Add increasing concentrations of the target diol (0 to 100 mM).

  • Detection: Measure the recovery of the "Red" signal (Absorbance ~510 nm) or the decrease in fluorescence (depending on the specific ARS-boronate properties in your buffer).

  • Calculation: Plot

    
     vs. 
    
    
    
    . The slope determines the relative binding affinity.

References

  • Springsteen, G., & Wang, B. (2002).[2][7] A detailed examination of boronic acid-diol complexation. Tetrahedron. (Establishes the ARS assay as the gold standard).

  • Yan, J., et al. (2004).[7] The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols. Bioorganic & Medicinal Chemistry Letters. (Explains pKa influence on affinity).

  • Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers. Chemical Reviews. (Context for acrylic acid derivatives in polymers).

  • Dowlut, M., & Hall, D. G. (2006).[7] An improved class of sugar-binding boronic acids. JACS. (Comparison with Benzoboroxoles).

Sources

A Head-to-Head Battle for Glucose Detection: 3-(3-Boronophenyl)acrylic Acid vs. Enzymatic Sensors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of glucose monitoring, two prominent technologies have emerged as frontrunners: the robust, synthetic 3-(3-Boronophenyl)acrylic acid-based sensors and the highly specific, biologically-derived enzymatic sensors. For researchers, scientists, and drug development professionals, the choice between these platforms is critical, impacting everything from the reliability of preclinical data to the long-term stability of implantable devices. This in-depth technical guide provides a comprehensive comparison of these two sensing modalities, grounded in experimental data and expert insights to inform your selection process.

At a Glance: Key Performance Metrics

The decision to employ a particular glucose sensing technology hinges on a nuanced understanding of its performance characteristics. The following table summarizes the key metrics for this compound and enzymatic glucose sensors, providing a high-level overview of their respective strengths and weaknesses.

Performance MetricThis compound SensorsEnzymatic Glucose Sensors
Sensitivity Moderate to high; can be tuned by molecular design.Typically very high, with some sensors reaching sub-micromolar detection limits.[1]
Selectivity Good, but can exhibit cross-reactivity with other saccharides like fructose.[2] Molecular engineering can enhance glucose specificity.[3][4]Excellent for glucose, owing to the inherent specificity of the enzyme (e.g., glucose oxidase).
Stability High; robust against changes in temperature and pH, with a long shelf-life.[5]Moderate; can be sensitive to temperature, pH, and chemical denaturation, limiting operational lifetime.
Response Time Generally fast, often in the range of seconds to a few minutes.Fast, with some sensors providing readings in under a minute.
Linear Range Wide; can be tailored for various applications, including neonatal glucose sensing.[5]Can be broad, but may be limited by enzyme saturation at high glucose concentrations.[1]
Biocompatibility Generally good, with polymers like PHEAA-ran-PAAPBA showing promise for in vivo applications.[6]Good, but the presence of biological components can sometimes trigger an immune response.
Cost & Scalability Potentially lower cost and more scalable due to the use of synthetic components.[5]Can be more expensive due to the cost of enzyme production and purification.

The Science Behind the Signal: Unraveling the Sensing Mechanisms

A deeper dive into the fundamental principles of each sensor type reveals the causality behind their performance characteristics.

The Reversible Embrace: this compound's Competitive Binding

At the heart of this synthetic sensor lies the unique ability of the boronic acid moiety to form a reversible covalent bond with the cis-diol groups of glucose. This interaction is the cornerstone of its detection mechanism, often employed in a competitive binding assay.

In a common configuration, a polymer containing this compound is immobilized on a transducer surface. This polymer is initially bound to a signaling molecule, such as a fluorescent dye or an electroactive polymer. When glucose is introduced, it competes with the signaling molecule for the binding sites on the boronic acid. This displacement of the signaling molecule generates a measurable change in the output signal—be it fluorescence, current, or impedance—that is directly proportional to the glucose concentration.[5]

G cluster_0 Initial State (Low Glucose) cluster_1 Glucose Introduction cluster_2 Final State (High Glucose) BoronicAcid This compound Polymer SignalingMolecule Signaling Molecule BoronicAcid->SignalingMolecule Bound SignalingMolecule_Displaced Displaced Signaling Molecule Glucose Glucose Glucose->BoronicAcid Competes for binding BoronicAcid_Bound This compound Polymer Glucose_Bound Glucose BoronicAcid_Bound->Glucose_Bound Bound

Competitive binding mechanism in a this compound sensor.

This reversible binding is a key advantage, enabling continuous monitoring without consumption of the recognition element. However, the inherent affinity of boronic acids for other diol-containing molecules, such as fructose, necessitates careful molecular design to enhance glucose selectivity.[2][3][4]

The Catalytic Cascade: Electron Transfer in Enzymatic Sensors

Enzymatic glucose sensors, most commonly employing glucose oxidase (GOx), operate on a fundamentally different principle: an enzyme-catalyzed reaction that produces an electrochemically active species.

The process begins with the specific binding of glucose to the active site of GOx. In the presence of oxygen, GOx catalyzes the oxidation of glucose to gluconolactone and hydrogen peroxide (H₂O₂). The concentration of glucose is then determined by measuring the byproducts of this reaction.

In first-generation sensors, the H₂O₂ produced is electrochemically oxidized at the electrode surface, generating a current that is proportional to the glucose concentration. To overcome the high overpotential required for H₂O₂ oxidation and to mitigate interference from other electroactive species, second-generation sensors incorporate a synthetic electron mediator. This mediator shuttles electrons from the reduced enzyme to the electrode, allowing for operation at a lower potential and improving sensor performance.

G cluster_0 Enzymatic Reaction cluster_1 Electron Transfer Glucose Glucose GOx_ox Glucose Oxidase (Oxidized) Glucose->GOx_ox Binds Gluconolactone Gluconolactone GOx_ox->Gluconolactone Oxidizes GOx_red Glucose Oxidase (Reduced) GOx_ox->GOx_red Reduced Mediator_ox Mediator (Oxidized) GOx_red->Mediator_ox Reduces GOx_red->Mediator_ox Mediator_red Mediator (Reduced) Mediator_ox->Mediator_red Reduced Electrode Electrode Mediator_red->Electrode Oxidized at Current Current (Signal) Electrode->Current Generates

Mediated electron transfer in an enzymatic glucose sensor.

The high specificity of the enzyme for glucose is the primary advantage of this approach, minimizing interference from other sugars. However, the reliance on a biological component introduces vulnerabilities to environmental factors and a finite operational lifespan due to enzyme degradation.

Experimental Protocols: A Guide to Fabrication and Evaluation

To ensure the trustworthiness and reproducibility of sensor performance data, standardized and well-documented experimental protocols are essential.

Fabrication of a this compound-Based Electrochemical Sensor

This protocol outlines a common method for creating a non-enzymatic glucose sensor on a screen-printed carbon electrode (SPCE).

Materials:

  • 3-aminophenylboronic acid (3-APBA)

  • Screen-Printed Carbon Electrode (SPCE)

  • Phosphate buffered saline (PBS)

  • Potassium ferricyanide/ferrocyanide solution

  • Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) instrumentation

Procedure:

  • Electrode Functionalization: Prepare a solution of 3-APBA in a suitable solvent. Immerse the working electrode of the SPCE in the 3-APBA solution and apply a specific potential for a set duration to electrochemically graft the boronic acid derivative onto the carbon surface.

  • Characterization: Use CV and EIS in a solution containing a redox probe (e.g., ferricyanide/ferrocyanide) to confirm the successful functionalization of the electrode. A change in the peak currents and charge transfer resistance compared to a bare electrode indicates successful modification.

  • Glucose Sensing: Immerse the functionalized electrode in PBS solutions containing varying concentrations of glucose.

  • Data Acquisition: Record the electrochemical response (e.g., change in impedance or current) at each glucose concentration.

  • Data Analysis: Plot the change in the measured signal against the glucose concentration to determine the sensor's sensitivity, linear range, and limit of detection.

Fabrication of an Enzymatic Glucose Biosensor

This protocol describes the immobilization of glucose oxidase on an electrode surface using a simple drop-coating method.

Materials:

  • Glucose Oxidase (GOx)

  • Chitosan or Nafion solution

  • Glutaraldehyde solution (cross-linking agent)

  • Working electrode (e.g., glassy carbon, gold)

  • Phosphate buffered saline (PBS)

  • Amperometric detection instrumentation

Procedure:

  • Enzyme Solution Preparation: Prepare a solution of GOx in PBS. If using a polymer matrix, mix the GOx solution with a chitosan or Nafion solution.

  • Electrode Modification: Drop-coat a small volume of the enzyme solution onto the clean surface of the working electrode and allow it to dry at room temperature.

  • Cross-linking (optional but recommended): Expose the enzyme-coated electrode to glutaraldehyde vapor for a short period to cross-link the enzyme molecules, improving the stability of the immobilized layer.

  • Glucose Measurement: Place the modified electrode in a PBS solution and allow the baseline current to stabilize.

  • Data Acquisition: Add successive aliquots of a stock glucose solution to the PBS and record the amperometric response (current) after each addition.

  • Data Analysis: Construct a calibration curve by plotting the current response versus the glucose concentration to determine the sensor's performance characteristics.

Conclusion: Selecting the Optimal Sensor for Your Application

The choice between this compound and enzymatic glucose sensors is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the application.

Choose a this compound-based sensor when:

  • Long-term stability and a robust operational lifetime are critical. [5]

  • Resistance to environmental fluctuations (temperature, pH) is a priority. [5]

  • Cost-effective and scalable manufacturing is a key consideration. [5]

  • Continuous, reversible monitoring is required.

Opt for an enzymatic glucose sensor when:

  • The highest levels of sensitivity and selectivity for glucose are paramount. [1]

  • The sensing environment is well-controlled and stable.

  • Short- to medium-term monitoring is sufficient for the application.

Ultimately, a thorough understanding of the underlying principles and performance trade-offs of each technology, as presented in this guide, will empower researchers and developers to make an informed decision that best aligns with their scientific and commercial objectives.

References

  • Comparison of enzymatic and non-enzymatic glucose sensors based on hierarchical Au-Ni alloy with conductive polymer. PubMed. [Link]

  • Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection. PMC. [Link]

  • Comparison of the performance of various enzymatic and non-enzymatic glucose sensors with the sensor based on SPCE containing 3-aminophenylboronic acid. ResearchGate. [Link]

  • Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam. University of Bath. [Link]

  • Recent development of boronic acid-based fluorescent sensors. PMC. [Link]

  • Recent Progress in Diboronic-Acid-Based Glucose Sensors. PMC. [Link]

  • Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. [Link]

  • Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. MDPI. [Link]

  • Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. PMC. [Link]

  • Label- and enzyme-free detection of glucose by boronic acid-coupled poly(styrene-b-acrylic acid) at liquid crystal/aqueous interfaces. PubMed. [Link]

  • Enzyme-Based Biosensors: Tackling Electron Transfer Issues. PMC. [Link]

  • Polymer indicator displacement assay: electrochemical glucose monitoring based on boronic acid receptors and graphene foam competitively binding with poly-nordihydroguaiaretic acid. RSC Publishing. [Link]

  • Mediated electron transfer in glucose oxidising enzyme electrodes for application to biofuel cells: recent progress and perspectives. RSC Publishing. [Link]

  • Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society. [Link]

  • Recent Advances in the Direct Electron Transfer-Enabled Enzymatic Fuel Cells. Frontiers. [Link]

  • Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection. ResearchGate. [Link]

  • Glucose-Sensitive Nanoparticles Based On Poly(3-Acrylamidophenylboronic Acid-Block-N-Vinylcaprolactam) For Insulin Delivery. PMC. [Link]

  • Detection of Glucose with a Self-Made Biosensor 3/5 - Immobilization of Enzymatic Biosensors. PalmSens. [Link]

  • Synthesis and development of poly(N-hydroxyethyl acrylamide)-ran-3-acrylamidophenylboronic acid polymer fluid for potential application in affinity sensing of glucose. PubMed. [Link]

  • Scheme of the electron transfer pathway between the enzyme and the electrochemical cell for first, second, third, and fourth generation of glucose sensors. FAD. ResearchGate. [Link]

  • Recent Progress in Diboronic-Acid-Based Glucose Sensors. MDPI. [Link]

Sources

A Comparative Guide to the Structural Analysis of 3-(3-Boronophenyl)acrylic Acid Complexes with Saccharides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular recognition and sensing, boronic acids have emerged as indispensable tools for the selective binding of saccharides. Their ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, ubiquitous in carbohydrates, has paved the way for innovations in diagnostics, drug delivery, and biotechnology. This guide provides an in-depth comparative analysis of the complexes formed between 3-(3-Boronophenyl)acrylic acid (3-BPAA) and various saccharides. As Senior Application Scientists, we aim to deliver not just data, but a foundational understanding of the principles governing these interactions, supported by robust experimental methodologies.

Introduction to this compound: A Versatile Platform for Saccharide Recognition

This compound is an aromatic boronic acid distinguished by the presence of an acrylic acid moiety at the meta position of the phenyl ring. This substitution pattern is critical as it influences the electronic properties of the boronic acid group, thereby modulating its pKa and, consequently, its affinity for diols. The acrylic acid group, being electron-withdrawing, is expected to lower the pKa of the boronic acid compared to unsubstituted phenylboronic acid, enhancing its ability to form stable boronate esters with saccharides at physiological pH.[1]

The interaction between a boronic acid and a diol is a pH-dependent equilibrium. In its neutral, trigonal planar form, the boronic acid has a lower affinity for diols. Upon deprotonation at a pH above its pKa, it transitions to a more Lewis acidic, tetrahedral boronate species, which readily forms cyclic esters with diols.[2] The stability of these complexes is a key determinant of the sensitivity and selectivity of any boronic acid-based sensor.

Boronic Acid-Diol Binding Mechanism Boronic_Acid 3-BPAA (Trigonal) R-B(OH)₂ Boronate_Ester 3-BPAA-Saccharide Complex (Tetrahedral Boronate Ester) Boronic_Acid->Boronate_Ester + Saccharide (Diol) - 2H₂O Boronate_Ester->Boronic_Acid - Saccharide (Diol) + 2H₂O

Caption: Reversible covalent binding of 3-BPAA with a saccharide.

Comparative Analysis of Saccharide Binding Affinity

To provide a quantitative perspective, the following table presents representative binding constants for a closely related compound, 3-acrylamidophenylboronic acid (AAPBA) , which shares the meta-substituent and conjugated system. These values are indicative of the expected affinities for 3-BPAA.

SaccharideBinding Constant (K) / M⁻¹ (for AAPBA at pH 7.4)Key Structural Features for Binding
D-Fructose ~1060[3]Predominantly binds to the cis-diols of the α- and β-furanose forms.
D-Galactose ~81[3]Can form complexes with the 4,6- or 5,6-diols in the pyranose form.
D-Mannose Data not readily available, expected to be < GalactoseLess favorable diol arrangements compared to galactose.
D-Glucose ~12[3]Low abundance of conformers with cis-diols, leading to weaker binding.[4]

Note: The binding constants are highly pH-dependent. The electron-withdrawing nature of the acrylic acid group in 3-BPAA is expected to result in slightly higher binding affinities at physiological pH compared to unsubstituted phenylboronic acid.[1]

Experimental Protocols for Structural Analysis

The characterization of 3-BPAA-saccharide complexes relies on spectroscopic techniques that can probe the changes in the electronic environment of the boronic acid and the saccharide upon complexation. Here, we detail the methodologies for UV-Vis and NMR spectroscopy.

UV-Vis Spectrophotometry: A Tool for Quantifying Binding Affinity

UV-Vis spectroscopy is a straightforward and accessible method for determining the binding constant between a boronic acid and a saccharide. The formation of the boronate ester can induce a change in the electronic structure of the phenylboronic acid chromophore, leading to a shift in its absorption spectrum.

Experimental Workflow: UV-Vis Titration

UV-Vis Titration Workflow cluster_workflow UV-Vis Titration Protocol start Prepare stock solutions: - 3-BPAA in buffer (e.g., PBS pH 7.4) - Saccharide in the same buffer titration Perform serial additions of saccharide stock solution to the 3-BPAA solution start->titration measurement Record the UV-Vis spectrum after each addition titration->measurement analysis Analyze the change in absorbance at a fixed wavelength measurement->analysis calculation Calculate the binding constant (K) using a suitable binding model (e.g., Benesi-Hildebrand) analysis->calculation

Caption: Workflow for determining binding constants via UV-Vis titration.

Step-by-Step Protocol:

  • Solution Preparation:

    • Prepare a stock solution of 3-BPAA (e.g., 1 mM) in a suitable buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

    • Prepare a concentrated stock solution of the saccharide (e.g., 1 M) in the same buffer.

  • Titration:

    • Place a known volume and concentration of the 3-BPAA solution in a quartz cuvette.

    • Make incremental additions of the saccharide stock solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum (e.g., from 200 to 400 nm) after each addition of the saccharide.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance change upon saccharide binding.

    • Plot the change in absorbance (ΔA) against the concentration of the saccharide.

    • Fit the data to a suitable binding isotherm (e.g., the Benesi-Hildebrand equation) to determine the binding constant (K).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Binding Site and Stoichiometry

NMR spectroscopy provides detailed structural information about the 3-BPAA-saccharide complex, including the binding site on the saccharide and the stoichiometry of the interaction. Both ¹H and ¹³C NMR are valuable, while ¹¹B NMR can directly probe the change in the coordination state of the boron atom.

Experimental Workflow: NMR Titration

NMR Titration Workflow cluster_workflow NMR Titration Protocol start Prepare solutions: - 3-BPAA in a deuterated buffer (e.g., D₂O with phosphate buffer) - Saccharide in the same deuterated buffer titration Acquire NMR spectra (¹H, ¹³C, ¹¹B) of 3-BPAA alone start->titration addition Add increasing molar equivalents of the saccharide to the 3-BPAA solution titration->addition measurement Acquire NMR spectra after each addition addition->measurement analysis Monitor chemical shift changes of both 3-BPAA and saccharide signals measurement->analysis determination Determine the binding site from the most perturbed saccharide signals and stoichiometry from the titration curve analysis->determination

Caption: Workflow for structural analysis using NMR titration.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve a known amount of 3-BPAA in a deuterated buffer (e.g., D₂O with a suitable buffer to maintain pH).

    • Prepare a stock solution of the saccharide in the same deuterated buffer.

  • NMR Data Acquisition:

    • Acquire a set of NMR spectra (¹H, ¹³C, and ¹¹B) of the 3-BPAA solution alone.

    • Add a specific molar equivalent of the saccharide stock solution to the NMR tube containing the 3-BPAA solution.

    • Acquire the same set of NMR spectra after each addition, ensuring the sample has reached equilibrium.

  • Spectral Analysis:

    • ¹H and ¹³C NMR: Observe the chemical shift changes of the protons and carbons of both the 3-BPAA and the saccharide. The largest chemical shift perturbations in the saccharide spectrum will indicate the binding site (i.e., the diol involved in complexation).[6][7]

    • ¹¹B NMR: Monitor the chemical shift of the boron signal. A significant upfield shift is indicative of the transition from a trigonal planar boronic acid to a tetrahedral boronate ester upon complexation.[8]

Conclusion and Future Perspectives

This compound represents a promising platform for the development of saccharide sensors and other recognition systems. Its meta-substituted acrylic acid moiety is anticipated to enhance its binding affinity at physiological pH. The comparative analysis, based on data from analogous compounds, suggests a predictable selectivity profile, with a strong preference for fructose.

The experimental protocols detailed in this guide provide a robust framework for the comprehensive structural analysis of 3-BPAA-saccharide complexes. Future research should focus on obtaining precise binding constant data for 3-BPAA with a wide array of biologically relevant saccharides to fully elucidate its potential. Furthermore, the incorporation of 3-BPAA into polymeric hydrogels or onto nanoparticle surfaces could lead to the development of advanced, reusable, and highly sensitive biosensors for applications in clinical diagnostics and biotechnology.

References

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (URL: [Link])

  • Borylated Monosaccharide 3-Boronic-3-deoxy-d-galactose: Detailed NMR Spectroscopic Characterisation, and Method for Spectroscopic Analysis of Anomeric and Boron Equilibria. (URL: [Link])

  • UV‐Vis spectra before and after the reaction of phenylboronic acid with D‐glucose in 3 : 1 (v/v) CH3OH–H2O at pH=8.20, I=0.30 M, and 25 °C. (URL: [Link])

  • NMR determination of solvent dependent behavior and XRD structural properties of 4-carboxy phenylboronic acid: A DFT supported study. (URL: [Link])

  • Carbohydrate Sensing Using Water-Soluble Poly(methacrylic acid)- co-3-(Acrylamido)phenylboronic Acid Copolymer. (URL: [Link])

  • The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. (URL: [Link])

  • Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking. (URL: [Link])

  • Is there are some conditions for binding about boronic acid with glucose and galactose? (URL: [Link])

  • 11B NMR study of p-carboxybenzeneboronic acid ions for complex formation with some monosaccharides. (URL: [Link])

  • Spectroscopic and Photophysical Characterization of Fluorescent Chemosensors for Monosaccharides Based on N-Phenylboronic Acid Derivatives of 1,8-Naphthalimide. (URL: [Link])

  • Molecular Boronic Acid-Based Saccharide Sensors. (URL: [Link])

  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. (URL: [Link])

  • Structure−Reactivity Relationships in Boronic Acid−Diol Complexation. (URL: [Link])

  • Testing Clean-Up Methods for the Quantification of Monosaccharides and Uronic Acids. (URL: [Link])

  • Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. (URL: [Link])

  • Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characterization. (URL: [Link])

  • Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection. (URL: [Link])

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (URL: [Link])

  • Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. (URL: [Link])

  • Exploring the Binding Affinities of Fructose and Galactose to Human Serum Albumin. (URL: [Link])

  • NMR Investigation of the Supramolecular Complex Formed by a Phenylboronic Acid-Ferrocene Electroactive Probe and Native or Derivatized β-Cyclodextrin. (URL: [Link])

  • Fluorescent probe for monosaccharides based on a functionalized boron-dipyrromethene with a boronic acid group. (URL: [Link])

  • Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. (URL: [Link])

Sources

Beyond DCFH-DA: A Comparative Technical Guide to Boronic Acid-Based ROS Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) served as the workhorse for ROS detection. However, its lack of specificity, susceptibility to auto-oxidation, and "leakage" after deacetylation have rendered it obsolete for precise mechanistic studies.

This guide evaluates boronic acid-based probes , the current gold standard for detecting Hydrogen Peroxide (H₂O₂) and Peroxynitrite (ONOO⁻). Unlike DCFH-DA, these probes rely on a chemoselective deprotection mechanism—C–B bond cleavage —yielding superior specificity and stability. This review compares cytosolic and mitochondrial variants, analyzing their kinetics, selectivity profiles, and experimental suitability.

Part 1: Mechanistic Foundation

To use these probes effectively, one must understand the "switch" mechanism. Boronic acid probes are "caged" fluorophores. The boronate moiety suppresses fluorescence via Photoinduced Electron Transfer (PeT) or by locking the fluorophore in a non-emissive lactone form.

The Activation Pathway

Upon exposure to H₂O₂ or ONOO⁻, the boronate ester is oxidatively hydrolyzed to a phenol.[1] This restores the conjugated π-system, triggering a massive increase in quantum yield (Turn-On).

Critical Kinetic Nuance: While marketed as H₂O₂ probes, boronic acids react with Peroxynitrite (ONOO⁻) approximately 10⁶ times faster than with H₂O₂. Users must use specific scavengers (e.g., ebselen) to distinguish between the two species.

ROS_Mechanism Boronate Boronate-Caged Probe (Non-Fluorescent) Intermediate Borate Intermediate Boronate->Intermediate + H₂O₂ / ONOO⁻ (Oxidative Insertion) Phenol Fluorescent Product (Phenol + Boric Acid) Intermediate->Phenol Hydrolysis (-H₂O)

Figure 1: The irreversible C–B bond cleavage mechanism activating boronic acid probes.

Part 2: Comparative Analysis of Leading Probes

We categorize these probes by cellular localization and signal modality.

Cytosolic Probes: The "Peroxy" Series

Peroxyfluor-1 (PF1) and Peroxy Orange-1 (PO1) are the standard-bearers.

  • PF1 (Green): High quantum yield but overlaps with cellular autofluorescence and GFP.

  • PO1 (Orange/Red): Superior for tissue imaging due to longer emission wavelengths (reduced scattering/autofluorescence).

Mitochondrial Targeted: The "Mito" Series

Targeting is achieved via the Triphenylphosphonium (TPP⁺) lipophilic cation, which drives accumulation into the negative mitochondrial matrix.

  • MitoPY1: A fluorescent probe for real-time imaging of mitochondrial H₂O₂.[2][3]

  • MitoB: A unique probe designed for Mass Spectrometry (LC-MS/MS). It is ratiometric (MitoB/MitoP) and provides the most accurate quantitative assessment of mitochondrial H₂O₂ in vivo, avoiding fluorescence artifacts.

Performance Matrix
FeaturePF1 (Peroxyfluor-1) MitoPY1 MitoB DCFH-DA (Legacy)
Target Cytosol (General)MitochondriaMitochondriaGeneral (Non-specific)
Readout Fluorescence (Green)Fluorescence (Green)LC-MS/MS (Ratiometric)Fluorescence (Green)
Specificity High (H₂O₂/ONOO⁻)High (H₂O₂/ONOO⁻)High (H₂O₂/ONOO⁻)Low (Reacts w/ heme, radicals)
Reaction Type Irreversible Turn-OnIrreversible Turn-OnConversion to MitoPIrreversible Turn-On
Est. LOD ~1-5 µM~1-5 µM~100 nM (MS sensitivity)N/A (High background)
Best Use General ScreeningMit. Stress ImagingPrecise QuantificationDo Not Use

Part 3: Experimental Protocol (Self-Validating System)

The following protocol is designed for MitoPY1 or PF1 in adherent mammalian cells (e.g., HeLa, HEK293).

Phase A: The Staining Workflow

Crucial Step: Unlike DCFH-DA, boronate probes should often be loaded before stress induction to capture the immediate ROS burst, provided the stressor does not interfere with the probe chemically.

Workflow cluster_0 Preparation cluster_1 Staining (Critical) cluster_2 Measurement Seed Seed Cells (Confocal Dish) Wash1 Wash 2x (HBSS/PBS) Seed->Wash1 Load Incubate Probe (5-10 µM, 30-45 min) Wash1->Load Wash2 Wash 3x (Remove Excess Probe) Load->Wash2 Treat Apply Stimulus (e.g., Paraquat/EGF) Wash2->Treat Image Live Imaging (Time-Lapse) Treat->Image

Figure 2: Optimized staining workflow to minimize background and maximize signal-to-noise ratio.

Phase B: Detailed Methodology
  • Reagent Prep:

    • Dissolve probe in anhydrous DMSO to make a 5 mM stock. Store at -20°C under argon.

    • Caution: Avoid freeze-thaw cycles. Boronates can hydrolyze slowly in moist DMSO.

  • Cell Loading:

    • Dilute stock to 5–10 µM in serum-free media or HBSS. Serum proteins can bind the probe, reducing effective concentration.

    • Incubate for 30–45 minutes at 37°C.

  • The Wash (The "Trust" Step):

    • Aspirate loading solution. Wash cells 3 times with warm HBSS.

    • Why? Extracellular probe will react with exogenous oxidants or media components, creating a high fluorescent background that masks intracellular signals.

  • Induction & Imaging:

    • Add stressor (e.g., 50 µM H₂O₂ as positive control, or drug candidate).

    • Image immediately. Boronate reaction kinetics are slower than electron transfer; signal typically peaks at 15–60 minutes .

Phase C: Validation Controls (Mandatory)

To claim "Scientific Integrity," you must run these parallel controls:

  • Negative Control: Cells + Probe + Solvent Vehicle (No stressor). Checks for basal ROS and probe instability.

  • Positive Control: Cells + Probe + 100 µM Exogenous H₂O₂. Confirms probe functionality.

  • Scavenger Control: Cells + Probe + Stressor + NAC (N-acetylcysteine, 5 mM) . Signal should be significantly attenuated.

References

  • Dickinson, B. C., & Chang, C. J. (2008). "A targetable fluorescent probe for imaging hydrogen peroxide in the mitochondria of living cells." Journal of the American Chemical Society.

  • Cochemé, H. M., et al. (2011). "MitoB, a probe to assess changes in mitochondrial H2O2 within vivo Drosophila." Nature Protocols.

  • Lippert, A. R., et al. (2011).[4] "Boronate-based fluorescent probes for imaging cellular hydrogen peroxide."[1][5][6][7][8][9][10][11] Journal of the American Chemical Society.

  • Zielonka, J., et al. (2012). "Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides."[2] Chemical Research in Toxicology.

  • Miller, E. W., et al. (2005). "Boronate-based fluorescent probes for imaging cellular hydrogen peroxide."[1][5][6][7][8][9][10][11] Journal of the American Chemical Society.

Sources

3-(3-Boronophenyl)acrylic Acid: Gateway to High-Solubility BNCT Agents & Functional Materials

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of 3-(3-Boronophenyl)acrylic acid (also known as 3-boronocinnamic acid ), focusing on its critical role as a synthetic precursor for next-generation Boron Neutron Capture Therapy (BNCT) agents and its utility in functional materials.

Content Type: Publish Comparison Guide | Audience: Researchers, Medicinal Chemists, Drug Developers

Executive Summary & Chemical Profile

This compound (CAS: 216144-91-1) is a meta-substituted cinnamic acid derivative featuring a boronic acid moiety. Unlike its para-substituted isomer (used to synthesize the standard BNCT drug, 4-BPA), the meta-isomer offers unique electronic properties and, crucially, leads to derivatives with significantly enhanced aqueous solubility.

PropertySpecification
IUPAC Name (E)-3-(3-boronophenyl)prop-2-enoic acid
Common Name 3-Boronocinnamic acid; Meta-boronocinnamic acid
Molecular Formula

Molecular Weight 191.98 g/mol
Key Functional Groups Boronic acid (

),

-unsaturated carboxylic acid
Primary Application Precursor for 3-Borono-L-phenylalanine (3-BPA)

Core Application: Next-Generation BNCT Agents

The most high-value application of this compound is its role as the direct synthetic precursor to 3-Borono-L-phenylalanine (3-BPA) .

The Problem: Limitations of Current Standard (4-BPA)

The clinical standard for Boron Neutron Capture Therapy (BNCT) is 4-Borono-L-phenylalanine (4-BPA) .[1]

  • Low Solubility: 4-BPA has very poor water solubility (<1 g/L at pH 7).

  • Formulation Burden: To dissolve 4-BPA for intravenous infusion, it must be complexed with fructose (forming a fructose-boronate complex). This imposes a high sugar load on patients, which can be problematic for diabetics or induce metabolic stress.

The Solution: 3-BPA (Derived from this compound)

Research indicates that shifting the boron atom from the para to the meta position (derived from our topic compound) drastically alters the crystal packing and hydration energy.

Comparative Performance Data
Feature4-BPA (Standard) 3-BPA (Next-Gen) Impact
Precursor 4-Boronocinnamic acidThis compound Meta-isomer precursor is key.
Aqueous Solubility < 1 g/L ~125 g/L >100x Improvement
Formulation Requires Fructose ComplexSoluble in Water/Saline Eliminates sugar load.
Tumor Uptake (LAT1) HighEquivalent / HighRetains biological efficacy.
Biodistribution Kidney/Liver accumulationComparable profileNo new toxicity signals.

Key Insight: The 125 g/L solubility of 3-BPA allows for high-dose boron delivery without the need for solubilizing agents, directly addressing the primary pharmaceutical bottleneck of BNCT.

Mechanistic Diagram: Synthesis & Action

The following diagram illustrates the conversion of this compound into the active drug 3-BPA and its advantage in the BNCT workflow.

BNCT_Workflow Precursor 3-(3-Boronophenyl) acrylic acid (Precursor) Synthesis Asymmetric Hydrogenation/Amination Precursor->Synthesis Enzymatic or Chiral Cat. Drug 3-Borono-L-phenylalanine (3-BPA) Synthesis->Drug Yields High Solubility Isomer Formulation Formulation Step: Dissolve in Saline (NO Fructose needed) Drug->Formulation Solubility >100g/L Tumor Tumor Cell (LAT1) Uptake & Irradiation Formulation->Tumor IV Infusion

Figure 1: The strategic role of this compound in synthesizing high-solubility BNCT agents.

Experimental Protocols

Protocol A: Synthesis of this compound (Heck Coupling)

Note: This compound is commercially available, but laboratory synthesis allows for isotope labeling (


) necessary for BNCT.

Reagents:

  • 3-Iodophenylboronic acid (1.0 eq)

  • Acrylic acid (1.2 eq)[2]

  • Palladium(II) acetate (

    
    , 5 mol%)
    
  • Triethylamine (

    
    , 2.5 eq)
    
  • Solvent: Acetonitrile or DMF

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-iodophenylboronic acid (5.0 mmol) in dry acetonitrile (20 mL).

  • Addition: Add acrylic acid (6.0 mmol) and triethylamine (12.5 mmol). Degas the solution by bubbling nitrogen for 15 minutes.

  • Catalysis: Add

    
     (0.25 mmol).
    
  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 12–16 hours. Monitor by TLC (formation of a more polar spot) or LC-MS.

  • Workup: Cool to room temperature. Acidify with 1M HCl to pH ~2. Extract with ethyl acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from water/ethanol to yield the product as a white solid.
    
Protocol B: Conversion to 3-BPA (General Pathway)

To convert the acrylic acid derivative to the amino acid (3-BPA):

  • Enzymatic Route: Use Phenylalanine Ammonia Lyase (PAL) in reverse (amination) on the acrylic acid substrate (requires high enzyme specificity).

  • Chemical Route: Hydrogenation of the double bond using a chiral catalyst (e.g., Rh-DuPhos) followed by standard Strecker synthesis or using an acetamidocinnamate intermediate.

Secondary Application: Polymer Functionalization

While the amide-linked 3-(Acrylamidophenyl)boronic acid (AAPBA) is the standard for glucose-sensing polymers, this compound offers a distinct ester/acid linkage alternative.

FeatureAAPBA (Amide Linker) 3-BCA (Direct/Ester) Application Consequence
Linkage Stability High (Amide)Moderate (Ester/Acid)3-BCA derivatives may be biodegradable.
pKa of Boronate ~8.2 - 8.6~8.0 - 8.4Slightly lower pKa improves sugar binding at physiological pH (7.4).
Polymerization Radical (Acrylamide)Radical (Acrylate)Compatible with different co-monomers (e.g., PEG-diacrylate).

Use Case: this compound can be copolymerized with HEMA (hydroxyethyl methacrylate) to create hydrogels that release insulin in response to glucose, utilizing the reversible boronate-diol esterification mechanism.

Critical Analysis & Recommendations

Why Choose this compound?

  • For BNCT Research: It is the mandatory starting material for investigating meta-substituted boron carriers. If your research aims to solve the "solubility crisis" of 4-BPA, you must work with the meta-isomer derived from this compound.

  • For Synthetic Chemistry: It serves as a robust "Vinyl-Boronate" equivalent. Unlike vinylboronic acid (which polymerizes/degrades easily), the phenyl ring stabilizes the boronic acid, while the acrylate tail provides a handle for further functionalization (Michael addition, esterification).

Recommendation:

  • Source: Commercial purity is typically >97%. For biological assays, ensure the removal of palladium traces if synthesized in-house via Heck coupling.

  • Storage: Store at 2-8°C. Boronic acids can dehydrate to form boroxines (anhydrides); this is reversible upon adding water, but consistent storage prevents stoichiometry errors.

References

  • Hirano, F., et al. (2024). "Assessing the effectiveness of fluorinated and α-methylated 3-boronophenylalanine for improved tumor-specific boron delivery in boron neutron capture therapy." Bioorganic Chemistry, 142, 106940.[3][4] [4]

  • Nomura, M., et al. (2023). "Meta-Non-flat substituents: a novel molecular design to improve aqueous solubility in small molecule drug discovery." Scientific Reports (Contextual citation on meta-substitution solubility effects).
  • Sauerwein, W., et al. (2021). "Neutron Capture Therapy: Principles and Applications." Springer.
  • PubChem Compound Summary. "this compound - CID 121750098."

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(3-Boronophenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 111018-87-0 Formula: C₉H₉BO₄ Physical State: Solid (Powder)

Executive Summary: The "Why" Behind the Protocol

As researchers, we often treat catalog intermediates as generic white powders. However, 3-(3-Boronophenyl)acrylic acid presents a dual-challenge profile. Structurally, it combines a boronic acid moiety (susceptible to dehydration into boroxines and typically a respiratory irritant) with an acrylic acid backbone (an alpha-beta unsaturated system with potential reactivity).

This protocol is not just about compliance; it is about experimental integrity . Inappropriate handling that introduces moisture can degrade the boronic acid functionality, leading to stoichiometry errors in Suzuki-Miyaura cross-couplings. Conversely, inhalation of the dust triggers the STOT SE 3 (Specific Target Organ Toxicity) pathway, causing respiratory inflammation.

The Directive: Treat this compound as a hygroscopic irritant . Your primary safety barrier is engineering controls (fume hood); your secondary barrier is PPE.[1]

Hazard Identification & Risk Assessment

Before donning PPE, understand the enemy.

Hazard Class (GHS)SignalH-CodePhysiological Mechanism
Skin Irritation WarningH315Acidic functionality reacts with skin moisture, lowering pH and causing contact dermatitis.
Eye Irritation WarningH319Micro-particulates dissolve in tear film; boronic acid residues cause acute conjunctival irritation.
STOT SE 3 WarningH335Inhalation of dust irritates the mucous membranes of the upper respiratory tract.
Personal Protective Equipment (PPE) Matrix

Do not default to "standard lab gear." Use this specific loadout to ensure barrier integrity against fine acidic particulates.

A. Hand Protection: The "Double-Barrier" Logic
  • Primary Layer (Inner): 4 mil Nitrile.

  • Secondary Layer (Outer): 5-8 mil Nitrile (Long Cuff).

  • Scientific Rationale: Boronic acids are generally solids, but if solubilized in organic solvents (e.g., DMF, DMSO) for reaction, permeation rates change. Nitrile offers superior chemical resistance to the organic solvents you will likely use next in the workflow.

    • Why not Latex? Latex is permeable to many organic solvents and carries an allergen risk.

    • Protocol: Inspect gloves for micro-tears before use. Change the outer pair immediately if contaminated by powder.

B. Respiratory Protection: Engineering First
  • Primary Control: Chemical Fume Hood (Certified face velocity: 80–100 fpm).

  • Secondary (Only if Hood Unavailable): N95 or P100 particulate respirator.

  • Rationale: The compound is a solid powder. Static electricity often causes "fly-away" during weighing. A fume hood captures these fugitive particles. An N95 is a last resort and does not protect against solvent vapors if the compound is in solution.

C. Eye & Face Protection[1][2][3][4][5][6][7][8]
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Avoid: Standard safety glasses with open sides.

  • Rationale: Fine powders drift. Standard glasses allow airflow (and dust) around the lenses. Goggles seal the ocular area.[6]

D. Body Protection[1][3][7]
  • Standard: Cotton/Polyester Lab Coat (Buttoned to neck).

  • High-Volume (>10g): Tyvek® sleeves or apron to prevent dust accumulation on fabric cuffs.

Operational Workflow: Safe Weighing & Transfer

The most critical moment for exposure is the transfer from the stock container to the reaction vessel. The following diagram outlines the "Zero-Exposure" workflow.

SafeHandling Start START: Risk Assessment CheckHood Verify Hood Flow (80-100 fpm) Start->CheckHood StaticControl Neutralize Static (Ionizer gun or grounding) CheckHood->StaticControl Prepare Workspace Weighing Weighing inside Hood (Use anti-static boat) StaticControl->Weighing Don PPE Transfer Transfer to Reaction Vessel (Funnel method) Weighing->Transfer Slow Pour Solubilization Add Solvent Immediately (Suppress dust) Transfer->Solubilization Trap Particulates Decon Wipe Balance Area (Wet wipe - mild base) Solubilization->Decon Seal Vessel Waste Dispose Wipes (Solid Haz Waste) Decon->Waste

Figure 1: Operational workflow for handling irritant powders, emphasizing static control and immediate solubilization to minimize airborne dust.

Detailed Protocol Steps:
  • Static Neutralization: Boronic acid derivatives are prone to static charge. Use an anti-static gun on the weighing boat and spatula before touching the powder. This prevents the powder from "jumping" and becoming airborne.

  • The "Wet" Transfer: If possible, pre-weigh your solvent. Add the solid to the reaction vessel, then immediately wash the weighing boat with the solvent into the vessel. This traps the dust in the liquid phase instantly.

  • Decontamination: Wipe the balance area with a tissue dampened with a mild sodium bicarbonate solution (neutralizes acidic residues) followed by water.

Emergency Response Procedures
IncidentImmediate ActionScientific Rationale
Inhalation Move to fresh air.[1][3][9]Remove the irritant source to stop mucosal inflammation.
Eye Contact Flush with water for 15 mins.[9][10]Boronic acids are Lewis acids; immediate dilution buffers the pH change in the eye.
Skin Contact Wash with soap and water.[9]Lipophilic solvents (alcohol/acetone) may drive the compound deeper into the dermis. Use water/soap only.
Spill (Solid) Cover with wet paper towel.Do not dry sweep. Wetting the powder prevents dust generation during cleanup.
Disposal & Environmental Compliance

Do not wash this compound down the drain. Boron compounds can be regulated in specific municipalities due to phytotoxicity (toxicity to plants).

  • Solid Waste: Collect contaminated gloves, weighing boats, and spill cleanup materials in a container labeled "Hazardous Waste - Solid - Irritant Organic."

  • Liquid Waste: Reaction mixtures should go into "Organic Waste - Halogen Free" (unless your reaction solvent is halogenated).

  • Segregation: Keep away from strong oxidizers (e.g., nitric acid, peroxides) in the waste stream to prevent exothermic degradation of the acrylic moiety.

References
  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 11243147 (this compound). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.